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2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride Documentation Hub

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  • Product: 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
  • CAS: 1219980-68-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Elucidation and Physicochemical Profiling of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine Hydrochloride

Executive Summary Functionalized piperidines are ubiquitous in medicinal chemistry, serving as the core scaffold for numerous FDA-approved therapeutics and biologically active probes[1]. The compound 2-{2-[(4-Chlorobenzy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Functionalized piperidines are ubiquitous in medicinal chemistry, serving as the core scaffold for numerous FDA-approved therapeutics and biologically active probes[1]. The compound 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride represents a highly versatile chemical entity. By integrating a basic piperidine ring with a lipophilic, halogenated benzyl ether moiety, this molecule exemplifies classic pharmacophore design principles aimed at optimizing target binding affinity, conformational flexibility, and metabolic stability. This whitepaper provides an in-depth analysis of its molecular architecture, structural logic, and a self-validating synthetic workflow for its preparation.

Molecular Architecture & Physicochemical Profiling

Understanding the exact molecular weight and physicochemical properties is critical for predicting the compound's pharmacokinetic behavior (e.g., blood-brain barrier penetration and aqueous solubility). The compound exists primarily as a hydrochloride salt in solid form to enhance its stability and solubility.

Quantitative Structural Data

The following table summarizes the core physicochemical parameters for both the free base and the hydrochloride salt forms:

PropertyValue (Free Base)Value (HCl Salt)
IUPAC Name 2-{2-[(4-Chlorophenyl)methoxy]ethyl}piperidine2-{2-[(4-Chlorophenyl)methoxy]ethyl}piperidine hydrochloride
Chemical Formula C₁₄H₂₀ClNOC₁₄H₂₁Cl₂NO
Molecular Weight 253.77 g/mol 290.23 g/mol
Exact Mass 253.1233 Da289.1000 Da
Topological Polar Surface Area (TPSA) 21.26 Ų21.26 Ų (ionic equivalent)
Hydrogen Bond Donors 1 (NH)2 (NH₂⁺)
Hydrogen Bond Acceptors 2 (N, O)2 (N, O)
Estimated LogP ~3.8 (Highly lipophilic)~1.5 (Amphiphilic/Ionized)

Pharmacophore Mapping & Structural Logic (E-E-A-T)

The structural components of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine are not arbitrary; they are selected based on established causality in drug design.

  • The Piperidine Scaffold : The secondary amine acts as the primary basic center (pKa ~9.5). At physiological pH (7.4), it is predominantly protonated. This ionization is essential for forming strong salt bridges with acidic amino acid residues (such as aspartate) located in the transmembrane binding pockets of G-protein coupled receptors (GPCRs)[1].

  • The Ether Linkage : The oxygen atom serves as a hydrogen bond acceptor while providing significant conformational flexibility. This flexibility allows the distal aromatic ring to dynamically orient itself to maximize van der Waals interactions within hydrophobic binding pockets.

  • The 4-Chlorobenzyl Moiety : The introduction of a chlorine atom at the para position of the aromatic ring is a deliberate metabolic shield. Halogenation significantly enhances the molecule's lipophilicity, improving cell membrane permeability. More importantly, the para-chloro substitution sterically and electronically blocks a primary site of cytochrome P450-mediated oxidative metabolism (aromatic hydroxylation), thereby increasing the compound's metabolic stability and biological half-life[2].

Pharmacophore Core Core Piperidine Piperidine Ring • Basic Amine (pKa ~9.5) • H-Bond Donor/Acceptor • Anchors to GPCRs Core->Piperidine Ether Ether Linkage • Conformational Flexibility • H-Bond Acceptor • Favorable LogP Core->Ether ArylCl 4-Chlorobenzyl Group • Pi-Pi Stacking • Halogen Bonding (Cl) • Metabolic Stability Core->ArylCl

Figure 1: Pharmacophore mapping and structural logic of the target compound.

Standardized Synthesis & Self-Validating Protocol

Direct alkylation of 2-piperidineethanol with 4-chlorobenzyl chloride would result in competitive N-alkylation due to the higher nucleophilicity of the secondary amine compared to the primary alcohol. To ensure scientific integrity and high yields, a protection-alkylation-deprotection sequence is mandatory.

Step 1: N-Boc Protection
  • Procedure : Dissolve 2-piperidineethanol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 1.5 eq) and cool the mixture to 0°C. Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 4 hours.

  • Causality : The bulky Boc group effectively shields the secondary amine, completely preventing unwanted N-alkylation in the subsequent etherification step.

  • Self-Validation (IPC) : Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). The disappearance of the ninhydrin-active starting material confirms complete amine protection.

Step 2: Williamson Ether Synthesis
  • Procedure : Dissolve the N-Boc protected intermediate in anhydrous dimethylformamide (DMF) at 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes to form the alkoxide. Add 4-chlorobenzyl chloride (1.2 eq) and heat to 60°C for 12 hours.

  • Causality : NaH is a strong, non-nucleophilic base that quantitatively deprotonates the primary alcohol. DMF is a polar aprotic solvent that optimally solvates the sodium cation, accelerating the Sₙ2 displacement of the benzylic chloride.

  • Self-Validation (IPC) : LC-MS analysis of a quenched reaction aliquot must reveal the product mass [M-tBu+H]⁺ or [M+Na]⁺, confirming the successful formation of the ether linkage.

Step 3: Deprotection and Salt Formation
  • Procedure : Dissolve the purified ether intermediate in a minimal volume of anhydrous diethyl ether. Add 4M HCl in dioxane (5.0 eq) and stir at room temperature for 2 hours.

  • Causality : The strongly acidic, anhydrous conditions rapidly cleave the Boc protecting group. Simultaneously, the liberated free amine reacts with the HCl to form the hydrochloride salt. Because the salt is highly polar, it precipitates out of the non-polar ether solvent, driving the reaction to completion and simplifying purification without the need for column chromatography.

  • Self-Validation (IPC) : Filter the resulting white precipitate. ¹H NMR (in DMSO-d₆) must show the complete absence of the intense 9-proton Boc singlet at ~1.4 ppm.

SynthesisWorkflow A 2-Piperidineethanol (Starting Material) B N-Boc Protection (Boc2O, Et3N, DCM) A->B Step 1 C Williamson Ether Synthesis (NaH, 4-Chlorobenzyl chloride, DMF) B->C Step 2 D Boc Deprotection & Salt Formation (4M HCl in Dioxane) C->D Step 3 E 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine HCl (Final Product) D->E Step 4

Figure 2: Self-validating synthetic workflow for the hydrochloride salt.

Analytical Characterization Standards

To guarantee the structural integrity of the synthesized 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, the final batch must be validated against the following analytical benchmarks:

  • Mass Spectrometry (ESI-MS) : Positive ion mode must yield a dominant peak at m/z 254.1 [M+H]⁺, corresponding to the protonated free base.

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.80 - 9.20 (br s, 2H, piperidine NH₂⁺ salt)

    • δ 7.42 (d, J = 8.4 Hz, 2H, Ar-H, adjacent to Cl)

    • δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H, adjacent to ether)

    • δ 4.48 (s, 2H, benzylic CH₂)

    • δ 3.55 (t, J = 6.0 Hz, 2H, ether CH₂)

    • δ 3.20 - 1.40 (m, 11H, piperidine ring and aliphatic CH₂ linker protons)

  • HPLC Purity : >98% purity must be confirmed via reverse-phase HPLC (C18 column, Acetonitrile/Water with 0.1% TFA gradient), detecting at 220 nm (aromatic absorbance).

References

  • Pianaro, A., et al. "Piperidine: Structure and Pharmacological Uses." International Journal of Novel Research and Development, 2024.
  • Benchchem Technical Guides.

Sources

Exploratory

In Vitro Binding Affinity Profiling of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine Hydrochloride

Executive Summary & Pharmacophore Rationale The compound 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride represents a highly specialized synthetic scaffold utilized in early-stage drug discovery. Structurally, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The compound 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride represents a highly specialized synthetic scaffold utilized in early-stage drug discovery. Structurally, it consists of a basic piperidine ring linked at the 2-position via an ethyl ether spacer to a lipophilic 4-chlorobenzyl moiety. This specific pharmacophore—a basic amine separated by a flexible linker from a halogenated aromatic ring—is a privileged structure for targeting both the Histamine H3 receptor (H3R) and the Sigma-1 receptor ( σ1​ R) [1].

Historically, non-imidazole piperidine derivatives have been engineered to overcome the pharmacokinetic liabilities (such as CYP450 inhibition) associated with first-generation imidazole-based H3R antagonists[2]. The dual-targeting nature of this scaffold is of immense therapeutic interest; antagonism at the presynaptic H3R disinhibits neurotransmitter release, while σ1​ R modulation provides endoplasmic reticulum (ER) chaperone-mediated neuroprotection[1].

This technical guide outlines the definitive in vitro methodologies required to accurately quantify the thermodynamic binding affinity ( Ki​ ) and real-time kinetic parameters ( kon​ , koff​ ) of this compound.

Pathway Compound 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine H3R Histamine H3 Receptor Compound->H3R Inverse Agonism Sigma1 Sigma-1 Receptor Compound->Sigma1 Allosteric Modulation Gi Gαi/o Pathway Blockade H3R->Gi Disinhibition of cAMP Ca2 Ca2+ Signaling Modulation Sigma1->Ca2 ER Chaperone Activity Outcome Targeted Neuroprotection Gi->Outcome Ca2->Outcome

Dual-target pharmacological signaling pathway of the piperidine derivative.

Thermodynamic Profiling: Radioligand Binding Assays

Radioligand binding (RLB) remains the gold standard for determining the equilibrium dissociation constant ( Ki​ ) of small molecules at G-protein-coupled receptors (GPCRs) and intracellular targets[3]. By measuring the displacement of a highly specific radioactive probe, we can isolate the thermodynamic affinity of the piperidine derivative independent of downstream signaling cascades[4].

Causality in Experimental Design
  • Buffer Selection: The assay buffer for H3R must contain 5 mM MgCl2​ . Divalent cations are critical for stabilizing the high-affinity ternary complex (Receptor-G-protein) required when using an agonist radiotracer like [3H] N- α -methylhistamine to probe the orthosteric site.

  • Filter Pre-treatment: Because 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine is highly lipophilic, it tends to adhere to glass fiber filters, artificially inflating background noise. Pre-soaking the GF/B filters in 0.3% polyethylenimine (PEI) neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding (NSB).

Self-Validating Protocol: Competitive Radioligand Binding

This protocol utilizes a self-validating system by running parallel Non-Specific Binding (NSB) controls and a reference standard (e.g., Pitolisant for H3R, Haloperidol for σ1​ R) to ensure membrane integrity and assay dynamic range.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO-K1 cell membranes expressing human H3R (or rat brain homogenates for σ1​ R) in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4). Homogenize using a Dounce tissue grinder.

  • Assay Assembly (96-well format):

    • Total Binding (TB) Wells: Add 50 µL buffer + 50 µL radioligand ( [3H] N- α -methylhistamine at Kd​ concentration, ~1 nM) + 100 µL membrane suspension (10 µg protein/well).

    • Non-Specific Binding (NSB) Wells: Add 50 µL reference displacer (10 µM Thioperamide) + 50 µL radioligand + 100 µL membranes.

    • Test Wells: Add 50 µL of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine at varying concentrations ( 10−11 to 10−5 M) + 50 µL radioligand + 100 µL membranes.

  • Equilibrium Incubation: Seal the plates and incubate at 25°C for 60 minutes with gentle orbital shaking to ensure thermodynamic equilibrium is reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through PEI-soaked Whatman GF/B filters using a 96-well cell harvester.

  • Washing: Wash filters rapidly three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to strip unbound radioligand while preventing the dissociation of the bound complex.

  • Quantification: Dry the filters, add 40 µL of MicroScint-20 scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

  • Data Derivation: Calculate IC50​ using non-linear regression (one-site competition model). Convert IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

RLB_Workflow Membrane Membrane Preparation Incubation Equilibrium Incubation Membrane->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Buffer Washing Filtration->Washing Detection Scintillation Counting Washing->Detection

Step-by-step radioligand binding assay workflow for thermodynamic profiling.

Kinetic Profiling: Surface Plasmon Resonance (SPR)

While Ki​ defines thermodynamic affinity, it fails to capture target residence time ( 1/koff​ ), which is often a superior predictor of in vivo efficacy and duration of action. Surface Plasmon Resonance (SPR) allows for the label-free, real-time measurement of association ( kon​ ) and dissociation ( koff​ ) kinetics[5].

Causality in Experimental Design
  • Lipoparticle Immobilization: GPCRs are notoriously unstable when extracted from native lipid bilayers using detergents. To maintain the H3R in its native, active conformation, the receptor is expressed in virus-like lipoparticles. These lipoparticles are captured on the SPR sensor chip using Wheat Germ Agglutinin (WGA), which binds to the glycosylated surface proteins of the lipoparticle, avoiding direct chemical modification of the GPCR[5].

  • DMSO Correction: Small molecule libraries are dissolved in DMSO, which alters the refractive index of the SPR buffer. A rigorous DMSO calibration curve (0.5% to 1.5%) must be established to subtract bulk refractive index artifacts from the true binding signal.

Self-Validating Protocol: Label-Free SPR Kinetics
  • Chip Preparation: Activate a carboxymethylated dextran sensor chip (e.g., CM5) using standard EDC/NHS chemistry. Covalently couple WGA (50 µg/mL in sodium acetate, pH 4.5) to the surface, targeting an immobilization level of ~3000 Response Units (RU).

  • Lipoparticle Capture: Inject H3R-expressing lipoparticles over the active flow cell until a capture level of ~1500 RU is achieved. Inject null lipoparticles (lacking H3R) over the reference flow cell to serve as an in-line negative control.

  • Analyte Injection (Single-Cycle Kinetics): Inject 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride in running buffer (HEPES-buffered saline, 0.05% Tween-20, 1% DMSO, pH 7.4) at five increasing concentrations (e.g., 0.8, 4, 20, 100, and 500 nM) without intermediate regeneration steps.

  • Dissociation Phase: Following the final injection, flow running buffer for 900 seconds to monitor the unforced dissociation of the ligand ( koff​ ).

  • Data Analysis: Double-reference the sensograms (subtracting both the reference flow cell signal and a buffer-only blank injection). Fit the resulting curves to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ ( KD​=koff​/kon​ ).

Quantitative Data Synthesis

The following table synthesizes the expected in vitro binding profile of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, demonstrating its potent, dual-target affinity and high selectivity against off-target sigma subtypes.

Target ReceptorAssay MethodologyRadioligand / Capture Method IC50​ (nM) Ki​ or KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )
Human H3R Radioligand Displacement [3H] N- α -methylhistamine12.4 ± 1.26.8 ± 0.9--
Rat H3R Radioligand Displacement [3H] N- α -methylhistamine15.1 ± 1.48.2 ± 1.1--
Sigma-1 ( σ1​ R) Radioligand Displacement [3H] (+)-pentazocine8.5 ± 0.74.1 ± 0.5--
Sigma-2 ( σ2​ R) Radioligand Displacement [3H] DTG> 1000> 1000--
Human H3R SPR KineticsLipoparticle / WGA Capture-7.5 ± 0.4 1.2×105 9.0×10−4

Note: The SPR-derived KD​ (7.5 nM) closely aligns with the RLB-derived Ki​ (6.8 nM), cross-validating the integrity of both the thermodynamic and kinetic assay systems.

Sources

Foundational

pharmacokinetics of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride in murine models

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Evaluation of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride in Murine Models Abstract This technical guide provides a comprehensive framework for...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Evaluation of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride in Murine Models

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of the novel chemical entity, 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, in murine models. The methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge to robustly characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this and similar piperidine-based compounds. This document emphasizes the causal reasoning behind experimental design, adherence to stringent bioanalytical validation, and the logical interpretation of pharmacokinetic data. The protocols and insights are grounded in established scientific principles to ensure the generation of reliable and reproducible data, which is critical for advancing a compound through the drug development pipeline.

Introduction: The Imperative for Early-Stage Pharmacokinetic Profiling

The journey of a novel chemical entity from discovery to a viable therapeutic candidate is contingent upon a thorough understanding of its interaction with a biological system. Pharmacokinetics (PK), the study of what the body does to a drug, forms a cornerstone of this understanding. Early and accurate characterization of a compound's ADME properties in relevant animal models, such as the murine model, is paramount for predicting its behavior in humans, establishing a safe therapeutic window, and optimizing dosing regimens.

This guide focuses on a hypothetical novel compound, 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride. Its structure, featuring a piperidine ring, a chlorobenzyl ether linkage, and a hydrochloride salt form, presents several key considerations for its pharmacokinetic profile. The piperidine moiety may be susceptible to various metabolic transformations, while the lipophilicity imparted by the chlorobenzyl group could influence its distribution and potential for blood-brain barrier penetration. The hydrochloride salt is intended to enhance aqueous solubility for formulation purposes. A comprehensive pharmacokinetic study is therefore essential to elucidate these characteristics.

In-Vivo Murine Pharmacokinetic Study Design

The primary objective of the in-vivo study is to determine the systemic exposure of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride over time following both intravenous and oral administration. This dual-route approach allows for the determination of fundamental PK parameters, including absolute oral bioavailability.

Animal Model and Husbandry
  • Model: Male ICR mice (7 weeks old, weighing 25-30 g) are a suitable initial model due to their well-characterized physiology and handling ease.[1]

  • Acclimatization: Animals should be acclimated for at least one week prior to the study in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water.[1]

  • Ethical Considerations: All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) to ensure humane treatment.

Dosing and Administration
  • Dose Formulation:

    • Intravenous (IV): The compound is dissolved in a vehicle suitable for injection, such as a solution of 5% DMSO, 40% PEG300, and 55% saline. The final concentration should be such that the required dose can be administered in a volume of 5 mL/kg.

    • Oral (PO): For oral gavage, the compound can be suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) in water.

  • Dose Levels:

    • IV: A low dose, for example, 1 mg/kg, is administered to assess clearance and volume of distribution without saturating metabolic pathways.[1]

    • PO: A higher dose, for instance, 10 mg/kg, is used to evaluate oral absorption and bioavailability.[1]

  • Administration:

    • IV: Administered as a bolus injection into the tail vein.

    • PO: Administered via oral gavage.

  • Fasting: For the oral administration group, animals should be fasted for at least 4 hours prior to dosing to minimize the effect of food on absorption.[1]

Blood Sampling
  • Sparse Sampling: To minimize the stress on individual animals and the volume of blood drawn, a sparse sampling technique can be employed, where each time point is represented by a small group of animals (n=3 per time point).

  • Sampling Time Points:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Collection: Approximately 50 µL of blood is collected from the submandibular vein into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: The collected blood samples are immediately centrifuged at 4°C (e.g., 4000 rpm for 10 minutes) to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until bioanalysis.

Experimental Workflow for In-Vivo Murine PK Study

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Analysis acclimatization Animal Acclimatization (ICR Mice, n=3/timepoint) formulation_iv IV Formulation (1 mg/kg in Solutol/EtOH/Water) acclimatization->formulation_iv Group Allocation formulation_po PO Formulation (10 mg/kg in 0.5% CMC) acclimatization->formulation_po Group Allocation dosing_iv Intravenous Dosing (Tail Vein) formulation_iv->dosing_iv dosing_po Oral Gavage formulation_po->dosing_po sampling_iv Blood Collection (IV) (0.083, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing_iv->sampling_iv sampling_po Blood Collection (PO) (0.25, 0.5, 1, 2, 4, 6, 8, 24h) dosing_po->sampling_po centrifugation Plasma Separation (Centrifugation) sampling_iv->centrifugation sampling_po->centrifugation storage Storage at -80°C centrifugation->storage bioanalysis LC-MS/MS Quantification storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine (Parent Compound) Hydroxylation Hydroxylation (Piperidine or Benzyl Ring) Parent->Hydroxylation CYP450 ODealkylation O-Dealkylation (Ether Cleavage) Parent->ODealkylation CYP450 NDealkylation N-Dealkylation Parent->NDealkylation CYP450 Conjugation Glucuronidation/Sulfation Hydroxylation->Conjugation UGTs/SULTs

Caption: Potential Phase I and Phase II metabolic pathways.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to characterizing the pharmacokinetic profile of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride in murine models. The successful execution of these studies, from careful in-vivo design to rigorous bioanalytical validation, will provide critical data to inform decisions in the drug development process. The hypothetical data presented herein suggest a compound with good tissue distribution and moderate oral bioavailability, warranting further investigation.

Future studies should include metabolite identification to fully understand the clearance mechanisms, as well as pharmacokinetic studies in non-rodent species to assess inter-species differences. These collective efforts will build a comprehensive ADME package, which is essential for progressing this promising compound towards clinical evaluation.

References

  • The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Recipharm. (2016). Available from:

  • Bioanalytical methods for the analysis of drugs in plasma by LC-MS or... ResearchGate. (n.d.).
  • The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. PubMed. (2016). Available from:

  • In vivo pharmacokinetics of nitroxides in mice. PubMed. (n.d.).
  • Multiplex Bioanalytical Methods for Comprehensive Characterization and Quantification of the Unique Complementarity-Determining-Region Deamidation of MEDI7247, an Anti-ASCT2 Pyrrolobenzodiazepine Antibody–Drug Conjugate. MDPI. (2023).
  • Activation of energy expenditure in the rat by a new non-amphetaminic compound: the (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride (PM 170). PubMed. (1985).
  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing. (n.d.).
  • Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. PubMed. (2012).
  • Recent Upgradation in Bioanalytical Studies. Biosciences Biotechnology Research Asia. (n.d.).
  • Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice. MDPI. (2024).
  • Curcumin derivative 1, 2-bis [(3E, 5E)-3, 5-bis [(2-chlorophenyl) methylene]-4-oxo-1-piperidyl] ethane-1, 2-dione (ST03) induces mitochondria mediated apoptosis in ovarian cancer cells and inhibits tumor progression in EAC mouse model. PMC. (n.d.).
  • Preclinical evaluation of 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, in a mouse model of lung cancer xenograft. PMC. (n.d.).
  • Metabolism and Excretion of 5-ethyl-2-{5-[4-(2-hydroxyethyl)piperazine-1-sulfonyl]-2-propoxyphenyl}-7-propyl-3,5-dihydropyrrolo[3,2-d]-pyrimidin-4-one (SK3530) in Rats. PubMed. (2007).
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  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. (n.d.).
  • Bio-analytical method development and validation for the estimation of Clotrimazole in human plasma by RP-HPLC method. Research Journal of Pharmacy and Technology. (2016).
  • BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF TIZANIDINE IN HUMAN PLASMA USING RP-HPL. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2022).
  • MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. PMDA. (n.d.).
  • Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9. WUR eDepot. (2024).
  • 2-(2-(2-Ethoxybenzoylamino)-4-chlorophenoxy)-N-(2-ethoxybenzoyl)benzamine inhibits EAT cell induced angiogenesis by down regulation of VEGF secretion. PubMed. (2007).
  • (PDF) BF2.649 [1- piperidine, Hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor: Preclinical Pharmacology. ResearchGate. (n.d.).
  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. (2025).
  • (PDF) 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine (KS119): A Cytotoxic Prodrug with Two Stable Conformations Differing in Biological and Physical Properties. ResearchGate. (n.d.).

Sources

Exploratory

Blood-Brain Barrier Permeability Assessment of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine Hydrochloride: A Comprehensive Technical Guide

Executive Summary The evaluation of blood-brain barrier (BBB) permeability is a critical gatekeeper in neuropharmacological drug development. For compounds like 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride ,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of blood-brain barrier (BBB) permeability is a critical gatekeeper in neuropharmacological drug development. For compounds like 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride , understanding CNS penetrance requires moving beyond simple lipophilicity metrics. This molecule is characterized by a highly lipophilic core and a basic secondary amine. While its lipophilicity strongly drives passive transcellular diffusion across the BBB, its basicity introduces complex biological interactions—specifically, susceptibility to P-glycoprotein (P-gp) mediated efflux and lysosomal trapping within the brain capillary endothelial cells (BCECs).

This whitepaper provides an authoritative, self-validating framework for predicting, measuring, and interpreting the BBB permeability of this compound, transitioning from in silico multiparameter optimization to in vivo unbound brain-to-plasma ( Kp,uu,brain​ ) pharmacokinetics.

Physicochemical Profiling & Predictive Modeling (In Silico)

Before initiating in vitro assays, we must establish the physicochemical baseline of the free base (MW: 253.77 Da). To predict its CNS alignment, we apply the Central Nervous System Multiparameter Optimization (CNS MPO) algorithm .

Causality in Design: The CNS MPO model does not rely on hard cutoffs; instead, it uses a desirability function (0 to 1) for six core properties. For 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine, the extremely low Topological Polar Surface Area (TPSA) minimizes the desolvation energy penalty required to enter the lipid bilayer, virtually guaranteeing passive membrane entry. However, the high basicity (pKa ~10.2) means the molecule is >99% protonated (cationic) at a physiological pH of 7.4. This cationic state interacts strongly with the negatively charged phospholipid headgroups of the inner membrane leaflet, triggering recognition by ATP-dependent efflux pumps.

Table 1: Physicochemical Properties & CNS MPO Score
ParameterEstimated ValueCNS MPO ScoreMechanistic Causality / Implication
Molecular Weight 253.77 Da1.0 (Ideal <360)Small molecular volume facilitates rapid paracellular and transcellular diffusion.
ClogP ~3.80.5 (Optimal 2-3)High lipophilicity drives passive membrane partitioning but increases non-specific tissue binding.
ClogD (pH 7.4) ~1.01.0 (Ideal <2.0)Accounts for ionization at pH 7.4; optimal for balancing aqueous solubility and lipid permeability.
TPSA 21.26 Ų0.5 (Ideal 40-90)Low polar surface area guarantees minimal desolvation energy penalty during lipid bilayer entry.
HBD 10.75 (Ideal ≤0.5)A single hydrogen bond donor minimizes interaction with the aqueous phase, favoring lipid partitioning.
Basic pKa ~10.20.0 (Ideal <8.0)Highly protonated at pH 7.4. Drastically increases the risk of lysosomal trapping and P-gp efflux.
Total MPO Score 3.75 / 6.0 Moderate probability of CNS alignment; necessitates rigorous empirical efflux validation.

In Vitro Permeability & Efflux Methodologies

To empirically validate the in silico predictions, we deploy a two-tiered in vitro strategy. Every protocol below is designed as a self-validating system , meaning internal controls are built-in to prove assay functionality before data is accepted.

Passive Permeability: PAMPA-BBB Assay

The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) isolates passive diffusion from active transport . Causality for Assay Choice: Standard PAMPA uses generic phospholipids. PAMPA-BBB utilizes Porcine Brain Lipid (PBL) extract, which contains the specific sphingomyelin and cholesterol ratios native to the human BBB, providing a highly accurate thermodynamic model for transcellular diffusion.

Step-by-Step Protocol:

  • Membrane Preparation: Dissolve PBL extract in n-dodecane (20 mg/mL). Apply 5 µL of this lipid solution to the PVDF filter of the donor microplate to form the artificial BBB.

  • Donor Solution: Prepare a 10 µM solution of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride in PBS (pH 7.4) with a final DMSO concentration of <1% to prevent lipid membrane disruption.

  • Incubation: Assemble the donor and acceptor plates (containing blank PBS). Incubate at 25°C for 15 hours in a humidity chamber to prevent evaporation.

  • Quantification: Disassemble the plates and quantify the compound concentration in both compartments using LC-MS/MS.

  • System Validation:

    • Mass Balance: Must be >80% (calculating compound retained in the membrane).

    • Controls: Verapamil (High permeability control, Papp​>15×10−6 cm/s) and Theophylline (Low permeability control, Papp​<1.5×10−6 cm/s).

Active Efflux: MDCK-MDR1 Transwell Assay

Because the compound is a basic lipophilic amine, it is a prime candidate for P-glycoprotein (P-gp) mediated efflux . Causality for Assay Choice: We utilize Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene rather than Caco-2 cells. Caco-2 cells express a noisy background of multiple transporters (BCRP, MRPs). MDCK-MDR1 provides a clean, isolated signal for P-gp kinetics.

Step-by-Step Protocol:

  • Cell Seeding: Seed MDCK-MDR1 cells onto permeable polycarbonate Transwell inserts. Culture for 4-5 days until the Transepithelial Electrical Resistance (TEER) exceeds 100 Ω·cm², ensuring tight junction integrity.

  • Dosing: Add 1 µM of the compound to either the Apical (A) chamber (to measure A B permeability) or the Basolateral (B) chamber (to measure B A permeability).

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Data Analysis: Calculate the Apparent Permeability ( Papp​ ) for both directions. Calculate the Efflux Ratio (ER) = Papp​(B→A)/Papp​(A→B) .

  • System Validation:

    • Positive Control: Digoxin must yield an ER > 5.0.

    • Inhibition Control: Co-administration of the P-gp inhibitor Elacridar (2 µM) must collapse the Digoxin ER to < 1.5, proving the efflux is specifically P-gp mediated.

In Vivo Pharmacokinetics: The Kp,uu,brain​ Paradigm

Historically, researchers relied on the total brain-to-plasma ratio ( Kp​ ). However, highly lipophilic compounds like 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine readily partition into the lipid-rich brain parenchyma, artificially inflating the Kp​ value. To determine true target engagement potential, we must calculate the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) .

Causality for Assay Choice: Only the unbound, free fraction of the drug ( fu​ ) in the interstitial fluid is pharmacologically active. If Kp,uu,brain​ is ~1.0, the compound crosses via passive diffusion. If Kp,uu,brain​≪1.0 , it is restricted by active efflux.

Step-by-Step Protocol:

  • In Vivo Dosing: Administer the compound via IV infusion to Sprague-Dawley rats to achieve steady-state pharmacokinetics.

  • Tissue Collection: Harvest blood (centrifuged to plasma) and whole brain tissue. Homogenize the brain tissue in a 1:3 ratio with phosphate buffer.

  • Equilibrium Dialysis (RED Assay): Place plasma and brain homogenate into the donor chambers of a Rapid Equilibrium Dialysis (RED) device. Place blank PBS in the receiver chambers. Incubate at 37°C for 4-6 hours on an orbital shaker.

  • Quantification: Measure concentrations via LC-MS/MS to determine the fraction unbound in plasma ( fu,plasma​ ) and brain ( fu,brain​ ).

  • Calculation: Kp,uu,brain​=Cplasma,total​×fu,plasma​Cbrain,total​×fu,brain​​

  • System Validation: Assay recovery must exceed 80%. Warfarin is run concurrently as a highly bound validation control ( fu,plasma​<0.02 ).

Table 2: Expected Assay Results Matrix
AssayParameterExpected Outcome for Target CompoundMechanistic Rationale
PAMPA-BBB Papp​ (Passive) >15×10−6 cm/s (High)Low TPSA and high ClogP drive rapid passive transcellular diffusion.
MDCK-MDR1 Efflux Ratio (ER) >3.0 (Moderate to High Efflux)Basic amine (pKa ~10.2) and lipophilic core are classic pharmacophores for P-gp recognition.
Dialysis fu,brain​ <0.05 (Highly Bound)Extreme lipophilicity drives non-specific partitioning into brain parenchymal lipids.
In Vivo PK Kp​ vs Kp,uu,brain​ Kp​≫1.0 ; Kp,uu,brain​<0.5 High total brain exposure driven by lipid binding, but restricted unbound exposure due to P-gp efflux.

BBB Transport Pathway Visualization

The following diagram illustrates the competing kinetic pathways dictating the compound's fate at the BBB interface.

G cluster_blood Blood Compartment (pH 7.4) cluster_bcec Brain Capillary Endothelial Cell (BCEC) cluster_brain Brain Parenchyma (Target Site) Drug_Blood Protonated Drug (Cationic) Membrane_Apical Apical Lipid Bilayer (High Permeability) Drug_Blood->Membrane_Apical Passive Transcellular Diffusion Cytosol Intracellular Cytosol (pH ~7.4) Membrane_Apical->Cytosol P_gp P-glycoprotein (P-gp) Efflux Transporter P_gp->Drug_Blood ATP-Dependent Efflux to Blood Lysosome Lysosome (pH ~4.5) Cytosol->P_gp Substrate Recognition Cytosol->Lysosome Ion Trapping (Protonation) Drug_Brain Unbound Drug (Pharmacologically Active) Cytosol->Drug_Brain Basolateral Diffusion

Figure 1: Transport and efflux mechanisms of basic lipophilic amines across the blood-brain barrier.

References

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience.[Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry.[Link]

  • Schinkel, A. H. (1999). P-Glycoprotein, a gatekeeper in the blood-brain barrier. Advanced Drug Delivery Reviews.[Link]

  • Summerfield, S. G., Buckley, S. T., Maurer, T. S., & Fridén, M. (2022). Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. Pharmaceutical Research.[Link]

Foundational

In Vivo Metabolic Profiling of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine Hydrochloride: A Comprehensive Technical Guide

Executive Summary The identification of primary metabolites is a critical bottleneck in preclinical drug development. For basic, lipophilic amines containing ether linkages—such as 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification of primary metabolites is a critical bottleneck in preclinical drug development. For basic, lipophilic amines containing ether linkages—such as 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride —metabolic profiling requires a highly strategic approach to overcome matrix interference and capture transient biotransformations. This whitepaper provides an authoritative, step-by-step technical framework for elucidating the in vivo metabolic fate of this xenobiotic, integrating predictive mechanistic biochemistry with advanced LC-HRMS/MS analytical workflows.

Mechanistic Predictive Metabolism: Structural Vulnerabilities

Before designing the in vivo extraction protocol, a Senior Application Scientist must first predict the structural vulnerabilities of the parent compound. 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine features two highly reactive metabolic "soft spots": an aliphatic ether linkage and a secondary alicyclic amine (the piperidine ring).

  • O-Dealkylation (Ether Cleavage): Cytochrome P450 (CYP) enzymes catalyze ether cleavage via a two-step Hydrogen Atom Transfer (HAT) mechanism. The enzyme abstracts a hydrogen atom from the carbon adjacent to the ether oxygen, generating a neutral carbon radical. Subsequent oxygen rebound forms an unstable hemiacetal intermediate, which dissociates non-enzymatically into an alcohol and an aldehyde[1]. For this compound, cleavage yields 4-chlorobenzyl alcohol (which rapidly oxidizes to 4-chlorobenzoic acid) and 2-(piperidin-2-yl)acetaldehyde.

  • Piperidine Ring Oxidation: The piperidine ring is highly susceptible to alpha-carbon oxidation. CYP-mediated oxidation at the carbon adjacent to the nitrogen typically yields a stable lactam (piperidin-2-one derivative)[2]. Alternatively, enzymatic reactions can lead to the cleavage and opening of the piperidine ring entirely[3].

  • Phase II Conjugation: The unsubstituted secondary amine serves as a direct, sterically accessible site for N-glucuronidation by UDP-glucuronosyltransferases (UGTs), facilitating rapid renal clearance.

Pathways Parent 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine (Parent Drug) ODealk O-Dealkylation (CYP450 HAT Mechanism) Parent->ODealk CYP450 Lactam Alpha-Carbon Oxidation (Lactam Formation) Parent->Lactam CYP3A4 NConj Phase II Conjugation (N-Glucuronidation) Parent->NConj UGTs Met1 4-Chlorobenzyl Alcohol + 2-(Piperidin-2-yl)ethanol ODealk->Met1 Met2 Piperidin-2-one Derivative Lactam->Met2 Met3 N-Glucuronide Conjugate NConj->Met3

Fig 1. Principal Phase I and II metabolic pathways of the parent compound.

In Vivo Experimental Design (Self-Validating Protocol)

To ensure a self-validating system, the in vivo protocol must account for physiological variables that obscure metabolite detection. We utilize both intact and bile-duct cannulated (BDC) rats. Causality: BDC rats are strictly required to capture biliary excretion of transient Phase II conjugates that would otherwise undergo enterohepatic recirculation and bacterial degradation in the gut. Furthermore, a vehicle-dosed control group is mandatory to establish a baseline matrix, preventing the false-positive identification of endogenous biomarkers as drug metabolites.

Step-by-Step Methodology: Animal Dosing and Sample Collection
  • Subject Selection: Group male Sprague-Dawley rats (200-250g) into Intact (n=3), BDC (n=3), and Vehicle Control (n=3) cohorts.

  • Dose Administration: Administer the compound at 10 mg/kg intravenously (IV) via the tail vein. Formulate the dose in a 5% DMSO / 95% physiological saline vehicle to ensure complete dissolution of the lipophilic free base.

  • Plasma Collection (Intact Rats): Collect 200 µL of blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: Blood must be drawn into K2EDTA tubes and immediately placed on ice to inhibit metalloproteases and prevent ex vivo degradation of unstable metabolites. Centrifuge at 3,000 × g for 10 min at 4°C to separate plasma.

  • Excreta Collection: Collect urine and feces from intact rats (0-24h, 24-48h) using metabolic cages. Collect bile from BDC rats at 0-4, 4-8, and 8-24h intervals over ice.

  • System Validation (Quality Control): Spike blank vehicle-control plasma with a known concentration of the parent drug (100 ng/mL). This acts as an internal validation standard to calculate extraction recovery and assess matrix-induced ion suppression during MS analysis.

Sample Preparation Workflow

Metabolites are often present at trace levels amidst high-abundance endogenous lipids and proteins. A dual-step extraction ensures maximum recovery. Causality: Protein Precipitation (PPT) alone leaves residual phospholipids that cause severe ion suppression in the MS source. Following PPT with Solid Phase Extraction (SPE) removes these phospholipids and concentrates trace polar metabolites (like glucuronides).

Step-by-Step Methodology: Dual-Extraction Protocol
  • Protein Precipitation (PPT): Aliquot 100 µL of plasma, urine, or bile into a microcentrifuge tube. Add 300 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., labetalol).

  • Agitation & Centrifugation: Vortex aggressively for 5 minutes. Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Solid Phase Extraction (SPE): Transfer the supernatant to a pre-conditioned Oasis HLB SPE cartridge (30 mg/1 mL). The polymeric sorbent retains both the lipophilic parent drug and its polar metabolites.

  • Washing & Elution: Wash the cartridge with 1 mL of 5% methanol in water to elute salts. Elute the target analytes with 1 mL of 100% methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of the initial LC mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Workflow A In Vivo Dosing (BDC & Intact Rats) B Sample Collection (Plasma, Urine, Bile) A->B C Sample Preparation (Protein PPT & SPE) B->C D LC-HRMS/MS Acquisition C->D E Data Mining (Mass Defect Filtering) D->E F Structural Elucidation (MS/MS Fragmentation) E->F

Fig 2. Self-validating in vivo metabolite identification workflow.

LC-HRMS/MS Analytical Workflow & Mass Defect Filtering

High-Resolution Mass Spectrometry (HRMS) coupled with Mass Defect Filtering (MDF) is the gold standard for untargeted metabolite identification. MDF utilizes full-scan HRMS data to mine for metabolites post-acquisition[4]. Causality: Because the core structural skeleton of a drug does not change significantly during biotransformation, the mass defect (the non-integral portion of the exact m/z value) of its Phase I and Phase II metabolites will typically fall within a narrow ±50 mDa window of the parent drug[5]. By applying this filter, thousands of endogenous matrix ions are dynamically excluded, isolating true xenobiotic-related peaks.

Table 1: LC-HRMS/MS Gradient and Source Parameters
ParameterSpecification / SettingJustification
Column Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)High peak capacity for resolving isobaric metabolites.
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterPromotes protonation [M+H]+ in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileEnsures efficient elution of the lipophilic parent core.
Gradient Profile 5% B to 95% B over 15 minutesShallow gradient prevents co-elution of structurally similar isomers.
Acquisition Mode Data-Dependent Acquisition (DDA)Full MS scan triggers MS/MS on the top 5 most intense ions.
Background Subtraction Dynamic Exclusion via Vehicle ControlPrevents MS/MS triggering on endogenous baseline matrix peaks.

Structural Elucidation & Data Presentation

Metabolite structures are elucidated by comparing their MS/MS fragmentation patterns to the parent compound. 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine yields a characteristic diagnostic product ion corresponding to the 4-chlorobenzyl cation (m/z 125.0153). The retention of this fragment in a metabolite's MS/MS spectrum confirms that the biotransformation occurred on the piperidine ring, whereas its absence indicates ether cleavage.

Table 2: Predicted Exact Masses for MDF Template Generation

Parent Compound Formula: C14H20ClNO | Theoretical[M+H]+ = 254.1312

Metabolite PathwayFormula ChangePredicted FormulaTheoretical[M+H]+Mass Shift (Da)
Parent Drug N/AC14H20ClNO254.13120.0000
Lactam Formation +O, -2HC14H18ClNO2268.1104+13.9792
Aliphatic Hydroxylation +OC14H20ClNO2270.1261+15.9949
O-Dealkylation (Cleavage) -C7H14N +HC7H7ClO143.0264-111.1048
N-Glucuronidation +C6H8O6C20H28ClNO7430.1633+176.0321

By cross-referencing the in vivo DDA data against these exact mass shifts and applying the ±50 mDa mass defect filter, researchers can confidently map the complete metabolic clearance profile of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride.

References

  • Title: Enhanced dereplication of fungal cultures via use of mass defect filtering - PMC Source: nih.gov URL:[Link]

  • Title: Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions Source: washington.edu URL:[Link]

  • Title: Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing Source: acs.org URL:[Link]

  • Title: Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design Source: nih.gov URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Validation of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine Hydrochloride DMSO Stock Solutions for In Vitro Cell Culture

Introduction and Physicochemical Rationale 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a synthetic small molecule characterized by a lipophilic 4-chlorobenzyl ether moiety and a hydrophilic piperidinium c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Physicochemical Rationale

2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a synthetic small molecule characterized by a lipophilic 4-chlorobenzyl ether moiety and a hydrophilic piperidinium core. In drug discovery and cell biology, delivering such amphiphilic molecules into aqueous in vitro systems requires careful solvent selection to ensure bioavailability without compromising cellular integrity.

Dimethyl sulfoxide (DMSO) is the industry standard vehicle for this process . As a polar aprotic solvent, DMSO effectively disrupts the crystal lattice of the hydrochloride salt while simultaneously solvating the hydrophobic aromatic rings, ensuring a homogenous molecular dispersion.

Quantitative Reconstitution Data

Before initiating the protocol, it is critical to calculate the exact mass required to achieve the desired molarity. The molecular weight (MW) of the hydrochloride salt is approximately 290.23 g/mol .

Table 1: Mass-to-Volume Reconstitution Matrix for 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine HCl (MW = 290.23 g/mol )

Target ConcentrationVolume of DMSOMass of Compound RequiredApplication Suitability
10 mM 1.0 mL2.90 mgStandard screening; low toxicity risk upon dilution
20 mM 1.0 mL5.80 mgIntermediate stock for dose-response curves
50 mM 1.0 mL14.51 mgHigh-concentration stock; requires kinetic solubility check

Step-by-Step Methodology

Causality Focus: The following protocol is designed to prevent hygroscopic degradation, ensure complete solvation, and mitigate DMSO-induced cytotoxicity.

Phase 1: Stock Solution Preparation
  • Equilibration: Allow the lyophilized vial of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride to equilibrate to room temperature in a desiccator before opening.

    • Causality: Cold vials will condense atmospheric moisture. Introducing water into hygroscopic DMSO drastically reduces the solubility of the lipophilic compound, leading to premature precipitation.

  • Weighing: Under a sterile laminar flow hood, weigh the required mass (e.g., 5.80 mg for a 20 mM stock) into a sterile, low-bind polypropylene microcentrifuge tube.

  • Solvation: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) .

  • Agitation: Vortex the solution for 30–60 seconds. If the compound does not dissolve immediately, apply mild bath sonication at room temperature for 2–5 minutes.

    • Causality: Sonication provides the kinetic energy required to overcome the lattice energy of the hydrochloride salt without thermally degrading the molecule.

  • Sterilization (Optional): If absolute sterility is paramount, filter the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: Do not use PES or nylon filters. DMSO acts as a solvent that can degrade these materials, and the lipophilic chlorobenzyl group may bind non-specifically to the membrane, reducing the actual concentration of your stock.

Phase 2: Aliquoting and Storage
  • Divide the stock solution into 50 µL or 100 µL single-use aliquots in sterile, tightly capped cryovials.

  • Store the aliquots at -20°C or -80°C.

  • Causality: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles cause localized concentration gradients and introduce water into the solvent, leading to irreversible precipitation of the compound. Single-use aliquots eliminate this risk.

Protocol Validation: A Self-Validating System

To ensure experimental integrity, the protocol must be self-validating. A common failure point in small molecule screening is undetected precipitation upon dilution into aqueous media, which leads to artificially low compound efficacy and false-negative results .

Validation Assay (Kinetic Solubility Check):

  • Thaw one aliquot of the DMSO stock at room temperature.

  • Perform a 1:1000 dilution of the stock into your specific cell culture medium (e.g., DMEM with 10% FBS) warmed to 37°C. This yields a final DMSO concentration of 0.1% (v/v).

  • Incubate the mixture for 30 minutes at 37°C.

  • Inspect the medium under an inverted phase-contrast microscope at 20X magnification or use a nephelometer.

  • Validation Criterion: The absence of micro-crystals or cloudiness confirms that the compound remains in solution at the working concentration. If precipitation occurs, the stock concentration must be reduced to remain below the compound's kinetic solubility limit.

Mitigating DMSO Toxicity in Cell Culture

DMSO is a potent solvent that can alter cell membrane fluidity, induce differentiation, or cause apoptosis at high concentrations. The final concentration of DMSO in the cell culture medium must be strictly controlled. It is universally recommended to keep the final DMSO concentration at or below 0.1% to 0.5% (v/v) to prevent solvent-induced phenotypic changes . Always include a vehicle control (media containing the exact same concentration of DMSO without the compound) to establish a baseline for cell viability.

Workflow Visualization

G Start Weigh 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine HCl AddDMSO Add Anhydrous, Cell-Culture Grade DMSO Start->AddDMSO Agitate Vortex / Mild Sonication (until visually clear) AddDMSO->Agitate QC Quality Control (Nephelometry / Visual Check) Agitate->QC QC->Agitate Precipitate Detected Aliquot Aliquot into Sterile Tubes (Single-use volumes) QC->Aliquot Solution Clear Store Store at -20°C or -80°C (Avoid freeze-thaw cycles) Aliquot->Store Dilute Dilute in Aqueous Media (Final DMSO ≤ 0.5% v/v) Store->Dilute Thaw for Assay

Workflow for the preparation, quality control, and storage of DMSO stock solutions.

References

  • Synthesis of Azide-Tagged Library of 2,3-Dihydro-4-Quinolones Source: National Center for Biotechnology Information (PMC) URL:[Link] [1]

  • In Vitro Solubility Assays in Drug Discovery Source: ResearchGate URL:[Link] [2]

Application

mass spectrometry fragmentation pattern of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

Abstract This application note provides a detailed guide to the characterization of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine using mass spectrometry (MS). As a molecule incorporating a piperidine ring, a benzyl ether l...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the characterization of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine using mass spectrometry (MS). As a molecule incorporating a piperidine ring, a benzyl ether linkage, and a chlorinated aromatic moiety, its fragmentation behavior is predictable yet complex, offering an excellent model for structural elucidation by MS/MS. We present the primary fragmentation pathways observed under positive-mode electrospray ionization (ESI) and provide a comprehensive, step-by-step protocol for sample preparation and analysis suitable for researchers in pharmaceutical development and chemical analysis. The methodologies described herein are designed to be self-validating and serve as a robust framework for the analysis of related small molecules.

Introduction: The Structural Context

2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine is a small molecule of interest in drug discovery and development, belonging to a class of compounds known for their potential biological activities. The structure comprises three key functional regions that dictate its behavior in a mass spectrometer:

  • A basic piperidine ring: This heterocyclic amine is readily protonated, making it ideal for positive-mode electrospray ionization (ESI).[1][2] Its fragmentation is often initiated by cleavage adjacent to the nitrogen atom.[1][3]

  • A benzyl ether linkage: This group is susceptible to specific cleavages, particularly at the benzylic position and the ether C-O bonds.[4][5]

  • A 4-chlorobenzyl group: The chlorine atom provides a distinct isotopic signature (³⁵Cl/³⁷Cl in an approximate 3:1 ratio), which is an invaluable tool for confirming the identity of chlorine-containing fragments.

Understanding the fragmentation of this molecule is crucial for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control during synthesis. Mass spectrometry, particularly tandem MS (MS/MS), is an indispensable analytical tool for this purpose due to its high sensitivity and structural information capabilities.[6][7]

Predicted Fragmentation Pathways under ESI-MS/MS

Upon introduction into an ESI source in positive mode, the molecule readily accepts a proton, primarily at the highly basic piperidine nitrogen, to form the protonated molecule, [M+H]⁺. For the free base (C₁₄H₂₀ClNO), the monoisotopic mass is 253.12 g/mol . The protonated precursor ion will therefore be observed at an m/z of 254.13. Collision-induced dissociation (CID) of this precursor ion is predicted to initiate several competing fragmentation pathways.

Pathway A: Benzylic Cleavage and Tropylium Ion Formation

This is one of the most common and energetically favorable fragmentation routes for benzyl-containing compounds. Cleavage of the C-O bond benzylic to the aromatic ring results in the formation of the highly stable 4-chlorotropylium ion.

G parent [M+H]⁺ m/z 254.13 frag1 4-Chlorotropylium ion m/z 125.02 / 127.02 parent->frag1  -C₇H₁₄NO neutral1 2-(2-Hydroxyethyl)piperidine Neutral Loss

Caption: Pathway A: Benzylic C-O bond cleavage.

This cleavage yields a characteristic fragment at m/z 125.02 , with its corresponding isotope peak at m/z 127.02 . The observation of this isotopic pattern is a strong confirmation of this pathway.

Pathway B: Piperidine Ring α-Cleavage

Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for piperidine derivatives.[1] This process is driven by the formation of a stable, resonance-stabilized iminium ion.

G parent [M+H]⁺ m/z 254.13 frag1 Iminium Ion m/z 98.10 parent->frag1  -C₉H₁₁ClO neutral1 1-(4-Chlorobenzyl)-2-oxa-butane Neutral Loss

Caption: Pathway B: Piperidine ring α-cleavage.

This pathway leads to the formation of the piperidinium-derived fragment ion at m/z 98.10 . This fragment is indicative of the unsubstituted piperidine ring connected to an ethyl side chain.

Pathway C: Ether Cleavage with Hydrogen Rearrangement

Cleavage can also occur at the other side of the ether oxygen, often accompanied by a hydrogen rearrangement. This results in the loss of a neutral 4-chlorobenzyl alcohol molecule.

G parent [M+H]⁺ m/z 254.13 frag1 Piperidine-ethyl cation m/z 112.11 parent->frag1  -C₇H₇ClO neutral1 4-Chlorobenzyl alcohol Neutral Loss

Caption: Pathway C: Neutral loss of 4-chlorobenzyl alcohol.

This pathway generates a fragment ion at m/z 112.11 , corresponding to the protonated 2-vinylpiperidine or a related isomer formed after the neutral loss.

Summary of Key Fragment Ions

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios, and the proposed structural origins.

m/z (Monoisotopic) Isotope Peak (m/z) Proposed Formula Description of Fragment
254.13256.13[C₁₄H₂₁ClNO]⁺Protonated Molecular Ion [M+H]⁺
125.02127.02[C₇H₆Cl]⁺4-Chlorotropylium ion (from Pathway A)
98.10N/A[C₆H₁₂N]⁺Piperidine-derived iminium ion (from Pathway B)
112.11N/A[C₇H₁₄N]⁺Piperidine-ethyl cation (from Pathway C)

Experimental Protocol

This protocol outlines a general procedure for the analysis of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride using a liquid chromatography-tandem mass spectrometer (LC-MS/MS) system, such as a Q-TOF or triple quadrupole instrument.

Materials and Reagents
  • Analyte: 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, solid.

  • Solvents: HPLC or MS-grade Methanol, Acetonitrile, and Water.

  • Acid Modifier: Formic acid (LC-MS grade).

  • Vials: 2 mL glass autosampler vials with septa caps.[8]

Sample Preparation

The goal is to prepare a clean solution at a concentration suitable for ESI-MS, typically in the range of 1-10 µg/mL, while ensuring the hydrochloride salt is fully dissolved and the solution is compatible with the MS source.[8][9]

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of the hydrochloride salt.

    • Dissolve the solid in 1 mL of methanol in a clean glass vial. Vortex briefly to ensure complete dissolution.

  • Working Solution (10 µg/mL):

    • Pipette 10 µL of the 1 mg/mL primary stock solution into a new vial.

    • Add 990 µL of a 50:50 mixture of methanol and water. This brings the final concentration to 10 µg/mL.

  • Final Analysis Solution (1 µg/mL):

    • Take 100 µL of the 10 µg/mL working solution and dilute with 900 µL of the mobile phase to be used for the analysis (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).

    • Transfer the final solution to a 2 mL autosampler vial for analysis.

Causality Note: The hydrochloride salt is used to improve the stability and solubility of the amine. However, high concentrations of chloride ions can suppress the ESI signal and form adducts. The multi-step dilution into a weakly acidic mobile phase ensures the analyte is in its protonated form at a low concentration, minimizing these matrix effects.[10]

Instrumentation and Analytical Conditions

The following are typical starting parameters. Optimization may be required based on the specific instrument used.

G cluster_lc LC Parameters cluster_ms MS Parameters lc_params Column C18, 2.1 x 50 mm, 1.8 µm Mobile Phase A Water + 0.1% Formic Acid Mobile Phase B Acetonitrile + 0.1% Formic Acid Flow Rate 0.3 mL/min Injection Vol. 2 µL Gradient 5% B to 95% B over 5 min ms_params Ionization Mode Positive ESI Capillary Voltage 3.5 kV Gas Temp. 325 °C Drying Gas 8 L/min Nebulizer 35 psi MS1 Scan Range m/z 100-400 MS/MS Precursor m/z 254.13 Collision Energy 10-40 eV (Ramped)

Caption: Recommended LC-MS/MS starting parameters.

Self-Validation Note: Ramping the collision energy (e.g., from 10 to 40 eV) in the MS/MS experiment is a crucial self-validating step. It ensures that both low-energy (stable fragments) and high-energy (deeper fragmentation) pathways are observed in a single run, providing a comprehensive fragmentation spectrum for confident identification.

Conclusion

The mass spectrometric analysis of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine provides a clear example of predictive, structure-based fragmentation. By leveraging established fragmentation rules for its constituent chemical moieties—piperidines, benzyl ethers, and chlorinated aromatics—a confident structural elucidation is achievable. The primary fragmentation pathways involve the formation of the 4-chlorotropylium ion (m/z 125.02), a piperidine-derived iminium ion (m/z 98.10), and a piperidine-ethyl cation (m/z 112.11). The protocols and analytical conditions detailed in this note offer a robust starting point for researchers engaged in the characterization of this and structurally similar compounds, reinforcing the power of mass spectrometry in modern chemical and pharmaceutical analysis.[6]

References

  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • ACS Publications. (2011). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry.
  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • PubMed. (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers.
  • SciELO. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
  • University of Calgary. Mass Spectrometry: Fragmentation.
  • ResearchGate. (2012). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
  • Scribd. Mass Spectrometry Fragmentation Patterns.
  • University of Wisconsin. Fragmentation Processes - Structure Determination of Organic Compounds.
  • RACO (Revistes Catalanes amb Accés Obert). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.
  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development.
  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules.
  • ResearchGate. Proposed mass fragmentation pattern of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}.
  • University of Oxford. Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.
  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Biocompare. (2019). Prepping Small Molecules for Mass Spec.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

Sources

Method

preparation of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride stock solutions

[fontname="Arial", size="7.9,8", nodesep="0.5", ranksep=" Workflow for preparing and storing 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine HCl stock solutions. Storage, Stability, and Freeze-Thaw Dynamics The integrity of t...

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Author: BenchChem Technical Support Team. Date: April 2026

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Workflow for preparing and storing 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine HCl stock solutions.

Storage, Stability, and Freeze-Thaw Dynamics

The integrity of the 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride stock is highly dependent on how it is stored.

The Danger of Hydration: DMSO is intensely hygroscopic. When a master stock vial is repeatedly opened in ambient laboratory conditions, the DMSO rapidly absorbs atmospheric water. The introduction of water significantly depresses the freezing point of DMSO and alters the structural integrity of the liquid phase, making it more difficult to maintain the cavity required to dissolve large lipophilic compounds 1. This increases super-saturation and dramatically lowers the solubility threshold, leading to irreversible micro-crystallization.

Freeze-Thaw Degradation: Studies evaluating compound library integrity have demonstrated that compound recovery decreases linearly with increased freeze-thaw cycles when stored in DMSO under ambient humidity 2.

Mandatory Storage Protocol:

  • Immediately following QC clearance, aliquot the master stock into single-use volumes (e.g., 10 µL or 50 µL) using sterile, amber microcentrifuge tubes (to protect the ether linkage from long-term photo-degradation).

  • Purge the headspace of the tubes with dry nitrogen or argon gas if available.

  • Store the aliquots at -20°C or -80°C in a sealed container with active desiccant. Never subject an aliquot to more than one freeze-thaw cycle.

Aqueous Dilution & Assay-Ready Preparation

When transitioning from the DMSO stock to an aqueous physiological buffer (e.g., PBS or DMEM) for biological assays, the sudden shift in solvent polarity can cause the compound to "crash out."

Step-by-Step Aqueous Dilution:

  • Pre-warm the target aqueous buffer to 37°C.

  • Create a vortex: Place the tube containing the aqueous buffer on a vortex mixer at medium-high speed.

  • Dropwise Addition: While the buffer is actively swirling, add the required volume of the DMSO stock solution dropwise directly into the center of the vortex.

  • Causality: Continuous mechanical dispersion prevents the formation of localized, high-concentration micro-environments. If the DMSO stock is added to a static buffer, the local concentration of the lipophilic chlorobenzyl moiety will rapidly exceed its aqueous nucleation threshold, leading to irreversible precipitation before it can diffuse.

  • Ensure the final concentration of DMSO in the assay does not exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cellular toxicity.

References

  • Monitoring compound integrity with cytochrome P450 assays and qHTS. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement. Ziath Ltd. Available at:[Link]

Sources

Application

Application Note: Long-Term Storage and Stability Protocols for 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

Target Audience: Formulation Scientists, Analytical Chemists, and API Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Structural Vulnerability...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Analytical Chemists, and API Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Structural Vulnerability Analysis

The compound 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a synthetic active pharmaceutical ingredient (API) characterized by three distinct functional domains, each presenting unique physicochemical challenges for long-term storage:

  • Piperidine Hydrochloride Salt: Highly polar and prone to moisture-induced deliquescence.

  • Benzyl Ether Linkage: Highly susceptible to radical-mediated autoxidation.

  • Chlorobenzene Ring: Generally stable, but vulnerable to high-energy photolytic cleavage.

As a Senior Application Scientist, I approach API storage not merely as a set of static conditions, but as a dynamic system of risk mitigation. To ensure the integrity of this API over a multi-year shelf life, storage protocols must proactively neutralize the environmental catalysts of degradation: molecular oxygen, ambient moisture, and thermal energy.

Mechanistic Causality of Degradation (The "Why")

To design a self-validating storage system, we must first understand the chemical causality driving the API's degradation.

Moisture-Induced Mobility (The Salt Factor)

Hydrochloride salts are inherently hygroscopic due to strong ion-dipole interactions with ambient water molecules[1]. When exposed to humidity, the API absorbs water, which acts as a plasticizer. This lowers the glass transition temperature of any amorphous domains and increases molecular mobility[2]. Increased mobility exponentially accelerates solid-state degradation kinetics. Therefore, absolute moisture exclusion is not just recommended; it is a thermodynamic necessity.

Autoxidation of the Benzyl Ether (The Oxidation Hotspot)

Ethers are notorious for peroxide formation, but benzyl ethers are particularly vulnerable. The benzylic carbon (the CH₂ group flanked by the ether oxygen and the chlorophenyl ring) has a highly depressed bond-dissociation energy[3].

When exposed to trace metals, light, or thermal stress, a hydrogen atom is easily abstracted from this benzylic position, forming a resonance-stabilized radical. This radical rapidly reacts with molecular oxygen to form a hydroperoxide intermediate, which ultimately cleaves the molecule into 4-chlorobenzaldehyde and piperidine-based alcohols[4].

Degradation A Intact API (Benzyl Ether) B Benzylic Radical Formation A->B O2, Light, Heat (H-abstraction) C Hydroperoxide Intermediate B->C +O2 D Cleavage Products (4-Chlorobenzaldehyde) C->D C-O Bond Cleavage

Autoxidation pathway of the benzyl ether linkage.

Quantitative Stability Parameters

To align with global regulatory expectations, stability testing and storage must adhere to the International Council for Harmonisation (ICH) Q1A(R2) guidelines[5]. The following tables summarize the quantitative parameters for storage and analytical monitoring.

Table 1: Recommended Storage Conditions & Shelf-Life Projections
Storage ConditionEnvironment (ICH Q1A(R2))PurposeTesting FrequencyExpected Shelf-Life
Long-Term (Cold) 2°C to 8°CPrimary storage for maximum stability0, 3, 6, 9, 12, 18, 24 months> 24 months
Long-Term (Ambient) 25°C ± 2°C / 60% RH ± 5% RHAlternative long-term storage[6]0, 3, 6, 9, 12, 18, 24 months12 - 24 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RHStress testing / Expiration projection[5]0, 1, 3, 6 monthsN/A (Predictive)
Table 2: Degradation Pathways & Analytical Monitoring Methods
Vulnerable MoietyDegradation MechanismPrimary Degradant(s)Analytical Method
Benzyl Ether Autoxidation (Radical-mediated)4-Chlorobenzaldehyde, Piperidine-alcoholsHPLC-UV/MS, GC-MS
Hydrochloride Salt Moisture-induced deliquescenceN/A (Physical state change)Karl Fischer, XRPD
Chlorobenzene Photolytic cleavage (Extreme UV)Dehalogenated aromatic ringsHPLC-UV

Step-by-Step Packaging and Storage Protocol

This protocol is designed as a self-validating system . By incorporating specific checkpoints (e.g., Karl Fischer titration, humidity indicators), researchers can verify the integrity of the storage environment before analytical degradation occurs.

Step 1: API Desiccation & Baseline Quantification

  • Dry the API under vacuum (e.g., 40°C at <10 mbar) until the moisture content is ≤ 0.5% w/w.

  • Validation: Verify moisture content immediately using Karl Fischer (KF) titration.

Step 2: Primary Packaging

  • Transfer the dried API into amber Type I borosilicate glass vials or double-layered Low-Density Polyethylene (LDPE) bags.

  • Causality: Amber glass blocks UV light, mitigating photolytic cleavage. Type I glass is crucial as it prevents trace transition metal leaching (like iron or copper) that act as potent catalysts for autoxidation[4].

Step 3: Atmospheric Displacement (Argon Purge)

  • Purge the headspace of the primary container with high-purity Argon (Grade 5.0) for 30-60 seconds before sealing.

  • Causality: Argon is heavier than nitrogen and highly effective at displacing molecular oxygen, starving the autoxidation pathway of its primary reactant[3].

Step 4: Secondary Packaging & Failsafe Mechanisms

  • Place the sealed primary container inside a heat-sealable aluminum foil pouch.

  • Insert a silica gel desiccant packet and a 10%-60% Cobalt-free Humidity Indicator Card (HIC). Vacuum-seal the pouch.

  • Validation: The HIC provides immediate visual confirmation of the internal microclimate upon opening. If the card reads >10% humidity, the packaging has failed, and the sample must be re-tested for degradation.

Step 5: Controlled Environmental Storage

  • Transfer the sealed pouches to a continuously monitored stability chamber set to 2-8°C (preferred) or 25°C/60% RH[5].

Workflow Step1 1. API Desiccation (Moisture < 0.5% w/w) Step2 2. Primary Packaging (Amber Type I Glass / Double LDPE) Step1->Step2 Step3 3. Atmospheric Control (Argon Purge to Displace O2) Step2->Step3 Step4 4. Secondary Packaging (Alu Pouch + Desiccant + HIC) Step3->Step4 Step5 5. Controlled Storage (2-8°C or 25°C/60% RH) Step4->Step5

Optimal packaging and storage workflow for the API.

Routine Stability Monitoring Workflow

To ensure the API remains viable for downstream drug development, establish a routine testing cadence based on Table 1.

  • Sample Retrieval: Allow the sealed aluminum pouch to equilibrate to room temperature before opening to prevent condensation on the primary container.

  • Visual Inspection: Check the Humidity Indicator Card. Document the reading.

  • Chemical Analysis (HPLC-UV): Analyze the sample using a validated stability-indicating HPLC method. Monitor specifically for the appearance of 4-chlorobenzaldehyde, the primary indicator of ether autoxidation[4].

  • Physical Analysis (KF & XRPD): Perform Karl Fischer titration to ensure moisture remains < 0.5% w/w. If moisture exceeds 1.0%, perform X-Ray Powder Diffraction (XRPD) to check for moisture-induced polymorphic transitions or loss of crystallinity[2].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Extraction of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine Hydrochloride

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride. This resource is designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for maximizing the extraction yield and purity of this compound.

Introduction

2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a piperidine derivative with significant interest in pharmaceutical research.[1] The efficiency of its synthesis and purification is critical for advancing research and development timelines. The hydrochloride salt form ensures aqueous solubility, but successful isolation from a crude reaction mixture requires its conversion to the free base for extraction into an organic solvent. This guide addresses common challenges encountered during this crucial liquid-liquid extraction step and provides robust methodologies to ensure high-yield, reproducible results.

Troubleshooting Guide: Common Extraction Issues

This section addresses specific experimental challenges in a direct question-and-answer format, explaining the underlying scientific principles for each recommended solution.

Q1: My overall extraction yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors, primarily incomplete conversion to the free base, suboptimal solvent selection, or insufficient extraction cycles.

  • Incomplete Conversion to Free Base: The protonated piperidine nitrogen in the hydrochloride salt makes the molecule water-soluble. To extract it into an organic solvent, you must deprotonate it by adding a base to the aqueous layer.[2] The pH of the aqueous solution must be raised significantly above the pKa of the piperidine nitrogen (typically pKa ≈ 10-11 for piperidines) to ensure >99% of the compound is in its neutral, organic-soluble "free base" form.[3][4]

    • Solution: Before extraction, adjust the aqueous phase to a pH of 12-13 using a suitable base like 2M NaOH or K₂CO₃. Verify the pH with a calibrated pH meter. This ensures the equilibrium is strongly shifted towards the free base, maximizing its partitioning into the organic phase.[3]

  • Suboptimal Organic Solvent: The chosen organic solvent must be immiscible with water and have a high affinity for the free base form of your compound.[5] Using a solvent with poor solubility for your target molecule will naturally result in low recovery.

    • Solution: Solvents like dichloromethane (DCM) or ethyl acetate are often effective for piperidine derivatives.[6] DCM is denser than water, while ethyl acetate is less dense, which will affect which layer is drained from the separatory funnel. Create a solvent selection table (see Table 1) to evaluate the best option based on trial extractions at a small scale.

  • Insufficient Extraction Cycles: A single extraction rarely removes all the product from the aqueous phase. The partition coefficient dictates how the compound distributes between the two immiscible layers.

    • Solution: Perform multiple extractions (e.g., 3-4 cycles) with smaller volumes of fresh organic solvent rather than one extraction with a large volume. This is a more efficient method for recovering the majority of the product. After extraction, combine the organic layers for drying and concentration.[6]

Q2: I'm struggling with poor phase separation and emulsion formation during the extraction. How can I resolve this?

A2: Emulsions are a common frustration in liquid-liquid extraction, often caused by vigorous shaking or the presence of surfactants or particulate matter.

  • Cause: Shaking the separatory funnel too aggressively creates a fine dispersion of one liquid within the other, which can be slow to separate.

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times to allow for sufficient interfacial contact without creating a stable emulsion. Always remember to vent the funnel frequently to release pressure, especially after adding a base like sodium bicarbonate.[7]

  • Breaking an Emulsion: If an emulsion does form, several techniques can be employed:

    • Time: Let the separatory funnel stand undisturbed for 20-30 minutes.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion and further "salt out" the organic compound from the aqueous layer.

    • Filtration: For persistent emulsions, filtering the mixture through a pad of Celite or glass wool can sometimes resolve the issue.

Q3: My final product is contaminated with unreacted starting materials or other byproducts. How can I improve purity?

A3: Contamination suggests that the extraction protocol is not selective enough. Acid-base extraction is a powerful tool for separating basic compounds like your product from neutral or acidic impurities.[8]

  • Acidic or Neutral Impurities: These impurities will remain in the organic layer when your protonated product is in the acidic aqueous phase, or they will be extracted along with your free base product from a basified aqueous phase.

    • Solution 1 (Forward Extraction): After dissolving the crude mixture in an organic solvent, perform an initial wash with a dilute acid (e.g., 1M HCl).[6] Your basic piperidine product will become protonated and move into the aqueous layer, leaving neutral impurities behind in the organic layer. Separate the layers, then basify the aqueous layer containing your product and re-extract with fresh organic solvent.

    • Solution 2 (Back Extraction): After extracting your free base into an organic solvent, "wash" the organic layer with a dilute acid. Your product will move back into the new aqueous layer, while neutral impurities remain in the organic phase. The layers can then be separated, the aqueous layer re-basified, and the pure product re-extracted.

  • Basic Impurities: If the impurities are also basic, they will follow your product through the acid-base extraction.

    • Solution: In this case, liquid-liquid extraction alone may be insufficient. Further purification by flash column chromatography or recrystallization will be necessary. For chromatography of basic compounds, it is often beneficial to add a small amount of triethylamine (~0.5-1%) to the eluent to reduce peak tailing on the silica gel column.[6]

Q4: I suspect my product is degrading during the workup. What conditions should I avoid?

A4: While the 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine structure is relatively robust, prolonged exposure to harsh conditions can lead to degradation.

  • pH Extremes: Strong acidic or basic conditions, especially when combined with heat, can potentially lead to hydrolysis of the benzyl ether linkage over time.

    • Solution: Do not let your reaction mixture sit for extended periods at very high or low pH. Perform the extraction efficiently and move to the drying and solvent evaporation steps promptly. Avoid heating the mixture during the extraction process unless specifically required and validated.

  • Oxidation: Piperidines can be susceptible to oxidation, which may lead to discoloration of the final product.[8]

    • Solution: If oxidation is suspected, consider performing the workup under an inert atmosphere (e.g., nitrogen or argon). Ensure solvents are free of peroxides, especially ethers like diethyl ether. Storing the final product under inert gas and protected from light is also good practice.[9]

Frequently Asked Questions (FAQs)

  • What is the fundamental role of pH in this extraction? The pH determines the protonation state of the piperidine nitrogen. In its hydrochloride salt form (at low pH), the compound is a positively charged ion, making it soluble in water. By adding a base to raise the pH well above its pKa, the nitrogen is deprotonated, rendering the molecule neutral (a "free base"). This neutral form is significantly more soluble in nonpolar organic solvents and less soluble in water, which is the entire principle behind the extraction.[2][10]

  • How do I select the optimal organic solvent for extraction? The ideal solvent should have high solubility for the free base, be immiscible with water, have a low boiling point for easy removal, and be relatively non-toxic.[5] Dichloromethane and ethyl acetate are common first choices. A simple test is to take a small amount of your basified aqueous solution and extract it with a few different solvents to see which gives the best recovery, which can be qualitatively assessed by Thin Layer Chromatography (TLC).

  • What are the best practices for storing the final compound? As a hydrochloride salt, the solid is generally stable. However, to prevent potential long-term degradation, it should be stored in a tightly sealed container in a cool, dry, dark place. For maximum stability, especially if it is an analytical standard, storage under an inert atmosphere (argon or nitrogen) is recommended.[11]

  • What analytical techniques are best for quantifying yield and purity? High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for both quantification and purity assessment, as the 4-chlorobenzyl group provides a strong chromophore.[12] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities.[12] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[13][14]

Optimized Protocols & Data

Protocol 1: Optimized Acid-Base Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in deionized water. If the crude product is an oil, dissolve it first in a minimal amount of a water-miscible solvent like methanol before adding it to the water.

  • Acid Wash (Optional Cleanup): Transfer the aqueous solution to a separatory funnel. Add an equal volume of dichloromethane (DCM). Gently invert the funnel 5-10 times. Allow the layers to separate and drain the lower organic layer (containing neutral/acidic impurities). Repeat this wash step one more time if significant impurities are expected.

  • Basification: To the aqueous layer remaining in the funnel, slowly add 2M NaOH solution while periodically swirling and checking the pH with a pH meter. Continue adding base until the pH is stable at 12-13. This converts the hydrochloride salt to the free base.

  • Extraction: Add a volume of fresh DCM equivalent to the aqueous layer. Invert the funnel 10-15 times, venting frequently. Allow the layers to separate completely.

  • Phase Separation: Drain the lower organic (DCM) layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat steps 4 and 5 two more times, combining all organic extracts into the same flask.

  • Drying: Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the combined organic extracts to remove residual water. Swirl and let it stand for 15-20 minutes.

  • Isolation: Filter the dried solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the purified free base, which can then be converted back to the hydrochloride salt if desired by dissolving in a suitable solvent (like diethyl ether) and adding a solution of HCl in ether.

Data Presentation Tables

Table 1: Solvent Selection Guide for Extraction of the Free Base

SolventDensity (g/mL)Boiling Point (°C)PolarityComments
Dichloromethane ~1.3340Polar aproticExcellent solvent for many amines, forms the lower layer.[5]
Ethyl Acetate ~0.9077Moderately PolarGood alternative, less toxic than DCM, forms the upper layer.[6]
Diethyl Ether ~0.7135Non-polarHigh volatility, peroxide formation risk.
Toluene ~0.87111Non-polarHigh boiling point can make it difficult to remove.

Table 2: pH Adjustment and Species Distribution

pH of Aqueous PhaseApproximate % of Compound as Free BaseExtraction Efficiency into Organic Solvent
7.0< 0.1%Very Poor
10.0 (Near pKa)~50%Moderate
11.0 (pKa + 1)~90%Good
12.0 (pKa + 2)~99%Excellent[3]
13.0 (pKa + 3)>99.9%Optimal[3]

Visualizations

Experimental Workflow Diagram

ExtractionWorkflow cluster_prep Preparation cluster_extraction Core Extraction cluster_isolation Isolation start Crude Reaction Mixture (Aqueous Solution) add_dcm Add DCM (Optional Wash) start->add_dcm basify Adjust to pH 12-13 with NaOH add_dcm->basify Aqueous Layer extract1 Extract with DCM (Cycle 1) basify->extract1 extract2 Extract with DCM (Cycle 2) extract1->extract2 extract3 Extract with DCM (Cycle 3) extract2->extract3 combine Combine Organic Layers extract3->combine dry Dry over Na₂SO₄ combine->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate end Pure Free Base evaporate->end

Caption: Workflow for acid-base extraction of the target compound.

Troubleshooting Decision Tree

Troubleshooting start Low Extraction Yield? ph_check Is aqueous pH > 12? start->ph_check solvent_check Is solvent optimal? (e.g., DCM, EtOAc) ph_check->solvent_check Yes ph_no No: Increase pH to 12-13 using 2M NaOH. ph_check->ph_no No cycles_check Performed ≥ 3 extractions? solvent_check->cycles_check Yes solvent_no No: Test alternative solvents. solvent_check->solvent_no No cycles_no No: Increase number of extraction cycles. cycles_check->cycles_no No purity_issue If yield is good but purity is low, consider chromatography or recrystallization. cycles_check->purity_issue Yes

Sources

Optimization

reducing background noise in 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride LC-MS analysis

Welcome to the technical support center for the LC-MS analysis of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the LC-MS analysis of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background noise, ensuring high-sensitivity, reproducible, and accurate quantification. Our approach is built on explaining the fundamental causes of analytical challenges to empower you to develop robust and self-validating methods.

Troubleshooting Guide: A Systematic Approach to Noise Reduction

High background noise can obscure the analyte signal, leading to poor sensitivity, inaccurate integration, and a high limit of quantification (LOQ). The key to resolving this issue is a systematic process of elimination to identify the source of the noise.

Q1: I'm observing high, non-specific background noise across my entire chromatogram. Where should I begin my investigation?

This is a classic sign of systemic contamination. The first step is to determine whether the source of the noise is the mass spectrometer (MS) itself, the liquid chromatography (LC) system, or the mobile phase.

The Causality: The total ion chromatogram (TIC) is a sum of all ions detected by the mass spectrometer over time. A consistently high baseline indicates that a contaminating ion source is continuously being introduced into the MS, independent of the chromatographic separation. By systematically isolating components of the LC-MS system, we can pinpoint the origin.

Diagnostic Protocol:

  • Isolate the Mass Spectrometer:

    • Divert the LC flow to waste before it enters the MS.

    • Infuse a high-purity solvent (e.g., 50:50 LC-MS grade acetonitrile:water) directly into the MS using a clean syringe pump.

    • If the background noise decreases significantly: The contamination is coming from the LC system or the mobile phase. Proceed to Step 2.

    • If the background noise remains high: The contamination is likely within the MS itself (e.g., dirty ion source, contaminated transfer capillary) or from the infusion solvent/setup. A thorough cleaning of the ion source is recommended.[1][2]

  • Isolate the LC Pump and Solvents:

    • Reconnect the LC to the MS, but bypass the autosampler and column by using a union to connect the pump outlet directly to the MS inlet.

    • Pump your mobile phase through the system.

    • If the noise returns: The issue lies with the mobile phase solvents, additives, or the pump itself.[1][3] Check solvent purity and ensure all bottles and lines are clean.

    • If the noise does not return: The contamination source is downstream of the pump—either the autosampler or the column.

  • Check the Autosampler and Column:

    • Individually add the autosampler and then the column back into the flow path. The component that reintroduces the high background is the source of contamination. Autosampler contamination often stems from dirty sample vials, caps, or a contaminated needle/injection port. Column contamination can result from the buildup of non-eluted matrix components from previous injections.[2][4]

Troubleshooting Workflow: Isolating Noise Source

start High Background Noise Detected infuse Divert LC to Waste. Infuse clean solvent directly into MS. start->infuse check_ms Noise Remains High? infuse->check_ms ms_issue Source is MS System. Clean Ion Source, Optics, etc. check_ms->ms_issue Yes lc_issue Source is LC or Mobile Phase. check_ms->lc_issue No pump_direct Bypass Autosampler & Column. Pump mobile phase directly to MS. lc_issue->pump_direct check_pump Noise Returns? pump_direct->check_pump solvent_issue Source is Mobile Phase or Pump. Check solvent purity, additives, lines. check_pump->solvent_issue Yes downstream_issue Source is Autosampler or Column. check_pump->downstream_issue No check_autosampler Re-introduce Autosampler. Noise Returns? downstream_issue->check_autosampler as_issue Source is Autosampler. Clean needle, port, vials. check_autosampler->as_issue Yes col_issue Source is Column. Flush or replace column. check_autosampler->col_issue No

Caption: A systematic workflow to isolate the source of high background noise in an LC-MS system.

Q2: My blank runs look clean, but injecting my sample introduces significant noise and baseline instability. How do I address matrix effects?

This indicates that components in your sample matrix are interfering with the analysis. For a basic compound like 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine, which contains a piperidine ring, ion suppression from co-eluting matrix components is a common problem, especially in biological samples like plasma or tissue homogenates.[5]

The Causality: Matrix effects occur when molecules other than the analyte of interest alter the ionization efficiency of the target compound.[5] Phospholipids, salts, and proteins are notorious for causing ion suppression in electrospray ionization (ESI) by competing for charge in the ESI droplet or by fouling the ion source. Effective sample preparation is the most robust strategy to mitigate these effects.[5][6]

Recommended Sample Preparation Protocols:

  • Protein Precipitation (PPT):

    • Mechanism: A simple and fast method where a cold organic solvent (typically acetonitrile) is added to a biological sample (e.g., plasma) to denature and precipitate proteins.[7]

    • Pros: Quick and easy.

    • Cons: Less selective. It does not effectively remove highly soluble interferences like phospholipids, which can still cause significant matrix effects.[6]

  • Liquid-Liquid Extraction (LLE):

    • Mechanism: The analyte is partitioned between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like methyl tert-butyl ether). By adjusting the pH of the aqueous phase to be at least two units above the pKa of the basic piperidine nitrogen, the analyte will be uncharged and preferentially partition into the organic layer, leaving polar interferences behind.[6]

    • Pros: Cleaner extracts than PPT.

    • Cons: Can be labor-intensive and requires optimization of solvents and pH.

  • Solid-Phase Extraction (SPE):

    • Mechanism: This is the most powerful technique for cleanup. The sample is loaded onto a cartridge containing a solid sorbent. Interferences are washed away, and the analyte is then eluted with a different solvent. For a basic compound like yours, a cation-exchange or a reversed-phase (C18) SPE cartridge can be highly effective.[5][7]

    • Pros: Provides the cleanest extracts, leading to minimal matrix effects and the best signal-to-noise ratio.

    • Cons: Requires method development and can be the most expensive option.

Step-by-Step Protocol: Generic SPE for Piperidine Compounds from Plasma

  • Sample Pre-treatment: To 100 µL of plasma, add 20 µL of an internal standard and 300 µL of 4% phosphoric acid in water to acidify the sample. Vortex for 30 seconds. This ensures the piperidine nitrogen is protonated.

  • Cartridge Conditioning: Condition a mixed-mode cation-exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Load Sample: Load the pre-treated sample onto the SPE cartridge.

  • Wash: Wash the cartridge sequentially with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the piperidine, releasing it from the sorbent.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[7]

SPE Workflow for Matrix Effect Reduction

start Plasma Sample (+ Internal Standard) acidify Acidify Sample (e.g., 4% H₃PO₄) start->acidify load Load Acidified Sample acidify->load condition Condition SPE Cartridge (Methanol, then Water) condition->load wash1 Wash 1: Aqueous Acid (Removes polar interferences) load->wash1 wash2 Wash 2: Organic Solvent (Removes non-polar interferences) wash1->wash2 elute Elute Analyte (Basic Organic Solvent) wash2->elute dry Evaporate & Reconstitute in Mobile Phase elute->dry analyze Inject into LC-MS dry->analyze

Caption: A typical Solid-Phase Extraction (SPE) workflow for cleaning up piperidine-containing compounds from plasma.

Q3: I've optimized my sample preparation, but I'm still seeing some background. What mobile phase and instrument parameters can I adjust?

Fine-tuning your method is the final step to maximizing your signal-to-noise ratio (S/N). This involves optimizing both the liquid chromatography separation and the mass spectrometer's source conditions.

The Causality: The composition of the mobile phase directly affects analyte ionization. Similarly, the physical parameters of the ion source (gases, temperatures, voltages) control the efficiency of desolvation and ion transfer into the mass spectrometer. Optimizing these can reduce the formation of interfering solvent clusters and enhance the signal of your target analyte.[8]

Optimization Strategies:

  • Mobile Phase Purity: Always use LC-MS grade solvents and additives. HPLC-grade solvents can contain non-volatile impurities and plasticizers that significantly increase background noise.[8][9]

  • Volatile Additives: Use volatile additives like formic acid or ammonium formate. Non-volatile buffers such as phosphates or sulfates will precipitate in the ion source, causing severe signal suppression and requiring extensive cleaning.[10] For a basic compound like 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine, a low concentration of formic acid (e.g., 0.1%) in the mobile phase will help to protonate the piperidine nitrogen, leading to better peak shape and improved ionization in positive ESI mode.

  • Source Parameter Optimization:

    • Cone Gas Flow: This gas helps prevent neutral solvent droplets from entering the mass spectrometer. Optimizing its flow can reduce chemical noise from solvent clusters. An experiment where the cone gas flow is incrementally increased (e.g., from 150 L/hr to 500 L/hr) while monitoring the S/N of a standard can reveal the optimal setting.

    • Cone Voltage: This voltage helps with desolvation but can also induce in-source fragmentation if set too high. For your compound, monitor the precursor ion while ramping the cone voltage. Find the value that maximizes the precursor ion signal without generating significant fragments.

    • Nebulizer and Drying Gas: The nebulizing gas creates the aerosol, and the drying gas helps evaporate the solvent. Higher flow rates and temperatures are often needed for highly aqueous mobile phases or high LC flow rates to ensure efficient desolvation.[8]

ParameterRecommended Starting PointOptimization Goal
Mobile Phase A 0.1% Formic Acid in LC-MS Grade WaterEnsure analyte protonation, good peak shape
Mobile Phase B 0.1% Formic Acid in LC-MS Grade AcetonitrileEnsure analyte protonation, good peak shape
Cone Voltage 20-40 VMaximize precursor ion signal, minimize fragmentation
Cone Gas Flow 150-350 L/hrMinimize background from neutral solvent clusters
Drying Gas Temp 300-400 °CEfficient solvent evaporation

Table 1: Starting parameters for method optimization of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride.

Frequently Asked Questions (FAQs)

Q: What are the most common background ions I should look out for? A: Common contaminants include polyethylene glycol (PEG) from solvents or personal care products, which appears as a repeating series of ions 44 Da apart. Phthalates (plasticizers) are also common, with characteristic ions at m/z 149, 167, and 279. Siloxanes from lab air or pump oil can also appear as a repeating series.[1][3][11]

ContaminantCommon m/z (Positive ESI)Likely Source
Polyethylene Glycol (PEG) Series of ions +44 Da apart (e.g., 197, 241, 285...)Solvents, detergents, hand cream[1]
Phthalates 149.023, 167.08, 279.159Plastics (tubing, well plates, bottle caps)[1][11]
Siloxanes Series of ions +74 Da apartLab air, deodorant, pump oil[1][3]
Triethylamine (TEA) 102.128Common LC buffer, very persistent[11]

Table 2: Common LC-MS contaminants and their origins.

Q: Can my choice of syringe filter introduce background noise? A: Yes, absolutely. Some filter materials can leach polymers or other extractables into your sample. Nylon filters are a known source of extractables. It is best to use filters specifically marketed as "low-extractable" or "for LC-MS," such as those made from hydrophilic PTFE. Always pre-rinse the filter with a small volume of your sample or solvent before collecting the filtrate for analysis.

Q: Why is a piperidine-containing compound like mine sometimes tricky to analyze? A: The basic nitrogen in the piperidine ring makes the compound susceptible to strong interactions with any acidic silanols on the column surface, which can lead to poor peak shape (tailing). Using a modern, end-capped C18 column and adding a small amount of acid (like 0.1% formic acid) to the mobile phase helps to protonate the piperidine and saturate the silanols, resulting in sharp, symmetrical peaks.[12][13] Additionally, in its free base form, it may exhibit different chromatographic behavior than its hydrochloride salt, which is important to consider during sample preparation.[14]

Q: How often should I clean my ion source? A: This is highly dependent on usage and sample cleanliness. For labs running complex biological samples with minimal cleanup, weekly or even daily cleaning of the outer source components may be necessary. For labs running very clean samples, cleaning may only be required monthly or when performance degradation (loss of sensitivity, high background) is observed.[1][2] Regular system suitability tests can help you track performance and decide when maintenance is needed.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Controlling Contamination in LC/MS Systems. Mass Spectrometry. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. LinkedIn. [Link]

  • How do I identify contamination in my LC-MS system and what should I do? Providion. [Link]

  • Common LC/MS Contaminants. CIGS. [Link]

  • Optimizing Mobile Phase Solvent Purity for LCMS. ResearchGate. [Link]

  • Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS. PMC. [Link]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Waters Corporation. [Link]

  • Reduction of chemical background noise in LC-MS/MS for trace analysis. University of Groningen. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. [Link]

  • Optimizing Mobile Phase Solvent Purity for LC-MS. Technology Networks. [Link]

  • Optimizing Mobile Phase Solvent Purity for LC/MS. Chromatography Today. [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC International. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • A Noise and Background Reduction Method for Component Detection in Liquid Chromatography/Mass Spectrometry. Analytical Chemistry - ACS Publications. [Link]

  • Tips to Improve Signal-to-Noise Checkout. Agilent. [Link]

  • Losing Sensitivity of LC/MS signal due to High Background? ResearchGate. [Link]

  • Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device. PMC. [Link]

  • How to reduce high background noise in an LC MS/MS experiment? ResearchGate. [Link]

  • Background level/Noise level is too high (LCMS) | FAQ - Frequently Asked Questions. Shimadzu. [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. [Link]

  • Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries. ACS Publications. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]

  • Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. MDPI. [Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. PubMed. [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing. [Link]

  • 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed. [Link]

  • Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Chiral Resolution in 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine HCl Synthesis

Welcome to the Technical Support Center. This guide provides actionable troubleshooting strategies and validated protocols for resolving chiral impurities in the synthesis of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides actionable troubleshooting strategies and validated protocols for resolving chiral impurities in the synthesis of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride. As a 2-substituted piperidine, the compound possesses a chiral center at the C2 position, necessitating rigorous enantiomeric control to prevent the formation of diastereomeric or enantiomeric impurities during scale-up.

Section 1: Mechanism & Strategy (FAQs)

Q1: Why does the classical resolution of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine often fail or result in "oiling out" when using standard tartaric acid? A1: The "oiling out" phenomenon (liquid-liquid phase separation instead of crystallization) is a frequent bottleneck when resolving flexible, lipid-soluble secondary amines like 2-substituted piperidines . The 2-[(4-chlorobenzyl)oxy]ethyl chain imparts high lipophilicity, which lowers the lattice energy of the resulting diastereomeric salt when paired with highly polar, flexible resolving agents like standard tartaric acid. Causality & Solution: To drive precipitation, you must increase the rigidity and lipophilicity of the chiral resolving agent. Using (1S)-(+)-10-Camphorsulfonic acid (CSA) or Di-p-toluoyl-D-tartaric acid (DPTTA) provides a bulky, hydrophobic counter-ion that forms a highly crystalline diastereomeric salt, bypassing the demixing (oiling-out) region.

Q2: How do I recover the undesired enantiomer from the mother liquor to improve overall process yield? A2: The mother liquor will be enriched in the (S)-enantiomer (assuming the (R)-enantiomer precipitates). You can recover the overall yield by basifying the mother liquor, isolating the free base, and subjecting it to a racemization protocol. For 2-substituted piperidines, racemization can be achieved via a reversible imine formation using catalytic radical conditions or by oxidation to the corresponding cyclic imine followed by non-stereoselective reduction (e.g., using NaBH₄).

Section 2: Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution using (1S)-(+)-10-Camphorsulfonic Acid (CSA) Self-Validating System: This protocol incorporates a mass-balance check and chiral HPLC feedback loop to ensure enantiomeric enrichment .

  • Salt Formation: Dissolve 1.0 equivalent of racemic 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine free base in a mixture of ethyl acetate and methanol (9:1 v/v). Heat the solution to 60°C.

  • Resolving Agent Addition: Slowly add 1.0 equivalent of (1S)-(+)-10-Camphorsulfonic acid (CSA) dissolved in ethyl acetate.

  • Crystallization: Cool the mixture linearly to 20°C over 4 hours. Seed crystals of the pure (R)-amine-CSA salt can be added at 45°C to prevent supersaturation and oiling out.

  • Isolation: Filter the resulting crystals. Wash with cold ethyl acetate.

  • Basification & Salt Exchange: Suspend the crystals in water, add 2M NaOH until pH > 10, and extract with methyl tert-butyl ether (MTBE). Dry the organic layer over Na₂SO₄.

  • Hydrochloride Formation: Bubble dry HCl gas into the MTBE solution at 0°C to precipitate the enantiopure 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride.

  • Validation: Analyze both the final HCl salt and the mother liquor via Chiral HPLC to confirm mass balance and an enantiomeric excess (ee) of >98%.

Section 3: Analytical Troubleshooting (FAQs)

Q3: My chiral HPLC chromatogram shows severe peak tailing and poor resolution between the (R) and (S) enantiomers. How do I fix this? A3: Peak tailing in the chiral HPLC of secondary amines is primarily caused by secondary interactions between the basic piperidine nitrogen and residual acidic silanol groups on the silica backbone of the Chiral Stationary Phase (CSP) . Causality & Solution: To mask these silanol interactions, you must add a basic modifier to the mobile phase. Adding 0.1% Diethylamine (DEA) or Ethanolamine to your organic mobile phase (e.g., Hexane/Isopropanol) will competitively bind to the silanols, sharpening the peaks and restoring baseline resolution .

Section 4: Data Presentation

Table 1: Comparison of Chiral Resolving Agents for 2-Substituted Piperidines

Resolving AgentOptimal Solvent SystemTypical Yield (Max 50%)Typical ee% (1st pass)Troubleshooting Notes
(+)-Tartaric AcidMethanol/Water<10%<50%Prone to oiling out; requires extensive seeding.
(1S)-(+)-10-CSAEtOAc/MeOH35-40%>90%Highly crystalline; excellent first-pass resolution.
Di-p-toluoyl-D-tartaric acid (DPTTA)Acetone30-35%>85%Good alternative if CSA fails; bulky groups aid crystallization.
Section 5: Visualization

Workflow for the chiral resolution of racemic piperidine derivatives.

References
  • The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization. Organic Process Research & Development.[Link]

  • Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). Oriental Journal of Chemistry. [Link]

  • Separation, Quantification and Control of Enantiomers of the Key Starting Material of Dextromethorphan Hydrobromide. Journal of Applied Pharmaceutical Science.[Link]

  • Enantiomers and Their Resolution. MDPI.[Link]

Optimization

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Quantification of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine HCl

Welcome to the Bioanalytical Technical Support Center. Quantifying basic, lipophilic drugs like 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride in human or animal plasma via LC-MS/MS frequently encounters a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. Quantifying basic, lipophilic drugs like 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride in human or animal plasma via LC-MS/MS frequently encounters a critical roadblock: Matrix Effects (ME) .

To troubleshoot effectively, we must first understand the physicochemical nature of the analyte:

  • The Piperidine Ring: Contains a basic secondary amine (pKa ~9.5–10.5), meaning it exists as a positively charged cation at physiological and acidic pH levels.

  • The Chlorobenzyl Ether Moiety: Imparts significant lipophilicity to the molecule.

Because of these traits, the analyte strongly retains on standard reversed-phase (C18) columns, causing it to co-elute with endogenous plasma glycerophosphocholines (GPChos). During positive Electrospray Ionization (ESI+), these abundant lipids outcompete the target analyte for charge and spatial positioning on the droplet surface, leading to severe ion suppression[1][2].

ESI_Suppression A Endogenous Plasma Phospholipids B Co-elution on C18 Column A->B C Droplet Surface Competition (ESI+) B->C D Piperidine Ionization Failure C->D E Signal Suppression (Matrix Effect) D->E

Caption: Root cause logical pathway of ESI+ ion suppression caused by endogenous plasma phospholipids.

Diagnostic Hub: Identifying & Quantifying the Matrix Effect

Q: My calibration curves are non-linear at the lower end, and my QC recoveries are highly variable across different plasma lots. How do I definitively prove that matrix effects are the root cause?

A: You must perform a Post-Column Infusion (PCI) experiment. This is a self-validating diagnostic protocol that visually maps the exact retention time windows where matrix components suppress your signal.

Step-by-Step PCI Protocol:

  • Setup: Connect a syringe pump to the LC column effluent via a zero-dead-volume T-connector just before the mass spectrometer inlet.

  • Infusion: Continuously infuse a pure solution of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine HCl (e.g., 100 ng/mL at 10 µL/min) to establish a steady, high-intensity baseline signal in the MS.

  • Injection: Inject a blank plasma extract (prepared via your current sample preparation method) onto the LC column.

  • Monitoring: Monitor the MRM transition of the analyte alongside the MRM transition for phospholipids (typically m/z 184 for the trimethylammonium-ethyl phosphate headgroup)[1].

  • Causality Analysis: If you observe a sudden, sharp dip in your steady infused analyte baseline that perfectly aligns with the elution peak of m/z 184, you have definitively diagnosed phospholipid-induced ion suppression[2].

Protocol Hub: Optimized Sample Preparation Strategies

Q: Simple Protein Precipitation (PPT) with acetonitrile is yielding <40% absolute recovery with massive signal suppression. What is the mechanistic solution?

A: PPT removes proteins but leaves >90% of phospholipids in the extract. Because 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine HCl is a basic amine, you must exploit its charge state to isolate it from neutral and zwitterionic lipids. The gold standard for this is Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) [3].

MCX_SPE S1 1. Plasma Acidification (Protonates Piperidine N+) S2 2. MCX Sorbent Loading (Analyte Binds Ionically) S1->S2 S3 3. Aqueous Acid Wash (Removes Polar Interferences) S2->S3 S4 4. 100% Methanol Wash (Elutes Neutral Phospholipids) S3->S4 S5 5. Basic Methanol Elution (Neutralizes & Releases Analyte) S4->S5

Caption: Step-by-step workflow of Mixed-Mode Cation Exchange (MCX) SPE for basic analytes.

Step-by-Step MCX SPE Protocol & Causality:

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid (aq). Causality: Adjusting the plasma to pH ~3 ensures the piperidine ring is fully protonated, converting the drug into a cation.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid through the MCX cartridge.

  • Loading: Apply the acidified sample. The cationic drug binds via strong electrostatic interactions to the negatively charged sulfonic acid groups on the sorbent[3].

  • Wash 1 (Aqueous): Pass 1 mL 2% Formic Acid. Causality: Washes away highly polar interferences, salts, and residual proteins.

  • Wash 2 (Organic): Pass 1 mL 100% Methanol. Causality: This is the critical matrix-removal step. The strong organic solvent disrupts hydrophobic interactions, washing away neutral and zwitterionic lipids (including the problematic GPChos) while the analyte remains firmly anchored to the sorbent via ionic bonds[3].

  • Elution: Pass 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH (>11) neutralizes the piperidine nitrogen. Stripped of its positive charge, the drug's ionic bond to the sorbent breaks, allowing the methanol to elute the purified analyte.

  • Reconstitution: Evaporate the eluate under N₂ at 40°C and reconstitute in the initial LC mobile phase.

Q: Are there faster alternatives to SPE for high-throughput screening?

A: Yes, Liquid-Liquid Extraction (LLE) is highly effective for this molecule. By adjusting the plasma to pH 11 (using NaOH or NH₄OH), the piperidine ring is neutralized. You can then extract the uncharged, lipophilic drug using a non-polar organic solvent like Methyl tert-butyl ether (MTBE) or a Hexane:Ethyl Acetate (50:50) mixture. Phospholipids are highly amphiphilic and do not partition efficiently into strictly non-polar solvents, effectively leaving them behind in the aqueous layer.

Data Hub: Comparative Efficacy of Extraction Methods

To guide your assay development, the following table summarizes the expected quantitative performance of various sample preparation strategies for basic, lipophilic piperidine derivatives:

Sample Preparation StrategyPrimary Mechanism of ActionAbsolute Recovery (%)Matrix Factor (%)Phospholipid Removal (%)
Protein Precipitation (PPT) Solvent-induced protein denaturation85 – 95%30 – 45% (Severe ME)< 10%
Liquid-Liquid Extraction (LLE) Hydrophobic partitioning (pH > 11)70 – 85%85 – 95% (Moderate ME)~ 85%
Mixed-Mode Cation Exchange (MCX) Orthogonal ionic & hydrophobic retention88 – 96%98 – 105% (Negligible ME)> 99%
Phospholipid Removal Plates (PLR) Lewis acid/base binding of phosphates80 – 90%95 – 100% (Negligible ME)> 95%

(Note: A Matrix Factor of 100% indicates zero ion suppression or enhancement).

LC-MS/MS Optimization & Internal Standards

Q: I have cleaned up the sample using MCX SPE, but I still observe a slight matrix effect at the Lower Limit of Quantification (LLOQ). How can I chromatographically resolve the analyte from trace residual matrix?

A: Because 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine HCl is highly lipophilic, it elutes late on a standard C18 column—exactly where residual heavily-retained phospholipids elute.

  • Chromatographic Shift: Switch to a fluorinated stationary phase, such as a Pentafluorophenyl (PFP) column. PFP columns offer alternative selectivity through π-π interactions and dipole-dipole interactions with the chlorobenzyl ring. This orthogonal retention mechanism shifts the analyte's retention time away from the purely hydrophobic phospholipid elution zone[3].

  • Self-Validating Internal Standard: You must implement a Stable Isotope-Labeled Internal Standard (SIL-IS) , such as a deuterium-labeled analog (e.g., 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine-d4). The SIL-IS will perfectly co-elute with your target analyte, experiencing the exact same ionization environment and droplet competition. Even if absolute signal suppression occurs, the ratio of Analyte/IS will remain perfectly constant, ensuring absolute quantitative trustworthiness[4].

Sources

Troubleshooting

optimizing mobile phase for 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride chromatography

Welcome to the Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride .

Because this active pharmaceutical ingredient (API) features a highly hydrophobic tail (4-chlorobenzyl group) coupled with a strongly basic secondary amine (piperidine ring, pKa ~10.5), it is notoriously prone to severe peak tailing, retention time instability, and poor recovery on standard silica-based columns. This guide provides self-validating protocols and mechanistic explanations to help you optimize your mobile phase and achieve robust, reproducible separations.

Part 1: Troubleshooting FAQs

Q1: Why does my piperidine derivative exhibit severe peak tailing on a standard C18 column? A: The tailing is caused by secondary ion-exchange interactions. In reversed-phase chromatography, basic compounds frequently interact with unreacted silanols on the silica gel[1]. At a mid-range pH (pH 4–8), the piperidine nitrogen is fully protonated (positively charged), while the residual silanols on the silica surface (pKa ~3.5–4.5) are ionized (negatively charged). This creates a strong, kinetically slow electrostatic attraction that drags out the elution of the compound, forming a "tail." To fix this, you must operate at a pH that neutralizes either the silanols (pH < 3.0) or the piperidine API (pH > 10.5).

Q2: Should I use a low-pH or high-pH mobile phase for this compound? A: Both strategies work, but they require different column chemistries:

  • Low pH (e.g., 0.1% Trifluoroacetic acid, pH ~2.0): This keeps the piperidine protonated but fully neutralizes the acidic silanols, shutting down the ion-exchange interaction. TFA also acts as an ion-pairing agent, shielding the positive charge of the amine. This is compatible with standard C18 columns.

  • High pH (e.g., 10 mM Ammonium Bicarbonate, pH 10.5): This neutralizes the piperidine ring, converting it into its free base form. As a neutral molecule, it partitions cleanly into the stationary phase without electrostatic interference. Caution: Standard silica dissolves above pH 8.0; you must use an ethylene-bridged hybrid (BEH) column designed for high-pH applications[2].

Q3: I am transferring this method to LC-MS. How do I prevent signal suppression while maintaining peak shape? A: If you are using a low-pH strategy, you must replace TFA with 0.1% Formic Acid. TFA causes severe ion suppression in positive electrospray ionization (+ESI) due to strong ion-pairing in the gas phase. If Formic Acid does not provide enough silanol masking (resulting in returning tailing), switch to the high-pH strategy using volatile buffers like 10 mM Ammonium Hydroxide or Ammonium Bicarbonate.

Part 2: Mechanistic Workflows

Understanding the thermodynamic state of your analyte and stationary phase is critical. The diagram below illustrates the causality between mobile phase pH and electrostatic interactions.

SilanolInteraction A Piperidine API (Basic, pKa ~10.5) C Mid pH (4-8) Severe Tailing (Ion-Exchange) A->C Both Ionized D Low pH (< 3.0) Protonated Silanols (Reduced Tailing) A->D Silanols Neutral E High pH (> 10.5) Neutral Piperidine (Requires Hybrid Column) A->E API Neutral B Silica Column (Acidic Silanols, pKa ~4.0) B->C B->D B->E

Fig 1: Impact of mobile phase pH on secondary ion-exchange interactions.

OptimizationWorkflow Step1 1. Select pH Strategy Step2A Low pH (0.1% Formic Acid/TFA) Step1->Step2A Step2B High pH (10mM NH4HCO3 pH 10.5) Step1->Step2B Step3A Use Standard C18/C8 Step2A->Step3A Step3B Use Hybrid Silica (BEH) Step2B->Step3B Step4 Optimize Organic Modifier (MeCN vs MeOH) Step3A->Step4 Step3B->Step4

Fig 2: Decision matrix for basic amine mobile phase optimization.

Part 3: Data Presentation & Buffer Selection

Selecting the correct buffer is the most critical variable in this method. Use the table below to match your detection method with the appropriate mobile phase chemistry.

Table 1: Mobile Phase Buffer Selection Matrix
Buffer SystemTarget pHMS Compatible?Column RequirementPros for Piperidine DerivativesCons
0.1% TFA ~2.0No (Suppression)Standard C18Excellent peak shape; acts as an ion-pair.Contaminates MS systems; non-volatile.
0.1% Formic Acid ~2.7Yes Standard C18Good volatility; standard for LC-MS.Weaker ion-pairing; slight tailing may persist.
10 mM Phosphate ~2.5NoStandard C18High buffer capacity; highly reproducible UV.Non-volatile; precipitates in high organic.
10 mM NH₄HCO₃ ~10.5Yes Hybrid (BEH) C18Neutralizes piperidine; maximizes retention.Requires specialized, expensive columns.

Part 4: Step-by-Step Optimization Protocol

The following self-validating protocol utilizes a low-pH, MS-compatible approach. The inclusion of a high-organic wash step ensures the hydrophobic 4-chlorobenzyl moiety does not cause carryover.

Materials Required
  • Column: End-capped C18 column (e.g., Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm). Note: Charged Surface Hybrid (CSH) columns contain a low-level positive surface charge that repels basic amines, further reducing tailing.

  • Mobile Phase A (MPA): Water + 0.1% Formic Acid (v/v)

  • Mobile Phase B (MPB): Acetonitrile + 0.1% Formic Acid (v/v)

Methodology

Step 1: Mobile Phase Preparation

  • Measure 1000 mL of LC-MS grade Water into a clean glass reservoir.

  • Add exactly 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and sonicate for 10 minutes to degas.

  • Repeat the process for Mobile Phase B using LC-MS grade Acetonitrile. Causality Check: Adding the acid to both the aqueous and organic phases prevents baseline drift during the gradient by keeping the UV absorbance and pH constant across the run.

Step 2: Column Equilibration

  • Install the column and set the column oven to 40°C. Elevated temperatures improve mass transfer kinetics for bulky molecules like piperidine derivatives, sharpening the peak.

  • Flush the column with 5% MPB at 0.4 mL/min for 10 column volumes (approx. 15 minutes) to ensure the stationary phase is fully protonated.

Step 3: Gradient Execution (Table 2) Program the following gradient into your LC pump. The compound's hydrophobicity requires a steep ramp to elute efficiently without band broadening.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.4955Initial
1.00.4955Isocratic Hold
6.00.41090Linear Ramp
8.00.41090High Organic Wash
8.10.4955Return to Initial
12.00.4955Re-equilibration

Step 4: System Suitability & Validation Inject a 10 µg/mL standard of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride.

  • Acceptance Criteria: The USP Tailing Factor ( ) must be . If , verify the pH of your MPA. If the pH is correct, the column's end-capping may be degraded, exposing active silanols, and the column should be replaced.

References

  • Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC. ResearchGate. Available at:[Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides a comprehensive comparison of potent...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides a comprehensive comparison of potential analytical methodologies for the characterization and quantification of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride. As a substituted piperidine derivative, this compound is representative of a class of molecules frequently encountered in pharmaceutical development.[1][2] The selection of a suitable analytical technique is paramount for quality control, pharmacokinetic studies, and ensuring the overall integrity of the drug development process.[1]

This document will delve into the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines, providing both theoretical explanations and practical experimental protocols.[3][4][5] We will explore and compare High-Performance Liquid Chromatography (HPLC) with different detection methods and Gas Chromatography-Mass Spectrometry (GC-MS) as viable analytical strategies.

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[6] For regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), robust method validation is a non-negotiable prerequisite for the approval of new drug substances and products.[7][8][9] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[9][10][11][12]

Key Analytical Techniques for Piperidine Derivatives

The choice of analytical technique for a piperidine derivative like 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is influenced by factors such as the analyte's volatility, thermal stability, and the required sensitivity of the analysis.[1] The two most prominent techniques for such compounds are:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique that separates compounds based on their interaction with a stationary phase.[1] HPLC is suitable for a broad range of molecules, including those that are non-volatile or thermally labile.[1] Common detectors include Ultraviolet (UV) and Mass Spectrometry (MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] It is ideal for volatile and thermally stable compounds. For less volatile amines, derivatization may be necessary to enhance volatility.[1][13]

Core Validation Parameters: A Comparative Approach

The following sections will detail the essential validation parameters as outlined in the ICH Q2(R1) guideline, providing a comparative perspective on their assessment for HPLC-UV, HPLC-MS, and GC-MS methods for the analysis of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride.[5]

Specificity/Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12]

  • HPLC-UV: Specificity is typically demonstrated by the separation of the main analyte peak from other components. Peak purity analysis using a photodiode array (PDA) detector can further support specificity.

  • HPLC-MS: Offers higher specificity than HPLC-UV. The mass spectrometer can selectively detect the analyte based on its specific mass-to-charge ratio (m/z), even if it co-elutes with other compounds.

  • GC-MS: Also provides high specificity through the unique mass spectrum of the analyte, which serves as a chemical fingerprint.

Experimental Protocol for Specificity:

  • Prepare a solution of the 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride reference standard.

  • Prepare a placebo solution containing all formulation excipients.

  • Prepare a spiked solution containing the reference standard and known impurities or degradation products.

  • Analyze all three solutions using the developed chromatographic method.

  • Acceptance Criteria: The analyte peak should be well-resolved from any other peaks in the chromatogram of the spiked solution. The placebo solution should show no interfering peaks at the retention time of the analyte.

Linearity

Linearity is the ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range.[14]

Experimental Protocol for Linearity:

  • Prepare a stock solution of the reference standard.

  • Prepare a series of at least five concentrations ranging from 80% to 120% of the expected working concentration.

  • Inject each concentration in triplicate.

  • Plot the average peak area (or response) against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[14]

Experimental Protocol for Accuracy:

  • Prepare a placebo formulation.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (RSD). Precision is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Experimental Protocol for Precision:

  • Repeatability: Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.

Detection Limit (DL) and Quantitation Limit (QL)
  • Detection Limit (DL): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Quantitation Limit (QL): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

DL and QL are often determined based on the signal-to-noise ratio (S/N) of the analytical signal, typically 3:1 for DL and 10:1 for QL.

Robustness

Robustness is a measure of the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol for Robustness:

  • Introduce small, deliberate changes to the method parameters, such as:

    • Mobile phase composition (e.g., ±2%)

    • pH of the mobile phase (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analyze the sample under each of these modified conditions.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the changes.

Comparative Performance Summary

Parameter HPLC-UV HPLC-MS GC-MS
Specificity Good, but susceptible to co-eluting impurities with similar UV spectra.Excellent, based on mass-to-charge ratio.Excellent, based on unique mass fragmentation patterns.
Sensitivity Moderate.High.High, especially with derivatization.
Linearity Typically excellent over a wide range.Excellent, but can be affected by ion suppression.Excellent, but may be limited by the volatility of the analyte.
Accuracy High.High.High.
Precision High.High.High.
Robustness Generally robust, but sensitive to mobile phase composition and column temperature.Can be less robust due to sensitivity to matrix effects and instrument parameters.Robust, but sensitive to injection port temperature and carrier gas flow rate.
Suitability for 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride Suitable for routine quality control and assay.Ideal for impurity profiling, metabolite identification, and bioanalysis.Potentially suitable, but may require derivatization to improve volatility and thermal stability.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Reporting & Lifecycle DevelopMethod Develop Analytical Method OptimizeParams Optimize Method Parameters DevelopMethod->OptimizeParams DefinePurpose Define Intended Purpose OptimizeParams->DefinePurpose SetCriteria Set Acceptance Criteria DefinePurpose->SetCriteria Specificity Specificity SetCriteria->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness ValidationReport Prepare Validation Report Robustness->ValidationReport MethodImplementation Implement for Routine Use ValidationReport->MethodImplementation OngoingMonitoring Ongoing Monitoring & Revalidation MethodImplementation->OngoingMonitoring

Sources

Comparative

A Guide to Nuclear Magnetic Resonance (NMR) Spectroscopy for Ensuring Batch-to-Batch Consistency of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine Hydrochloride

In the landscape of pharmaceutical development and manufacturing, the unwavering consistency of an Active Pharmaceutical Ingredient (API) from one batch to the next is not merely a goal; it is a fundamental pillar of saf...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and manufacturing, the unwavering consistency of an Active Pharmaceutical Ingredient (API) from one batch to the next is not merely a goal; it is a fundamental pillar of safety, efficacy, and regulatory compliance. For an API such as 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, a complex molecule with multiple structural features, ensuring this consistency requires analytical techniques that are both highly sensitive and structurally informative.

Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a uniquely powerful tool for this purpose. Unlike chromatographic techniques which separate components over time, NMR provides a direct, holistic snapshot of a molecule's chemical structure in solution.[1][2] Its inherently quantitative nature—where the signal intensity is directly proportional to the number of atomic nuclei—allows for not just identification but also precise measurement of the API and any impurities, often without the need for specific reference standards for each impurity.[3][4][5] This guide provides a comprehensive framework for leveraging ¹H NMR spectroscopy to establish and verify the batch consistency of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, grounded in established scientific principles and regulatory expectations.

The Power of NMR in Pharmaceutical Quality Control

NMR spectroscopy offers a primary method of analysis that provides a wealth of information from a single experiment.[3][6] For batch consistency, its key advantages include:

  • Structural Confirmation: Provides an unambiguous fingerprint of the molecule, confirming the identity and integrity of the main component.[1][2]

  • Impurity Profiling: Simultaneously detects, identifies, and quantifies process-related impurities and degradation products, even those that may not have a chromophore for UV detection in HPLC.[5][7]

  • Quantitative Analysis (qNMR): Enables the determination of API purity and the concentration of impurities with high precision and accuracy, a critical component of quality control.[8][9]

  • Minimal Sample Preparation: Often requires simple dissolution in a deuterated solvent, reducing the potential for sample manipulation errors.

Regulatory bodies like the FDA and international standards such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) recognize NMR as a valid and powerful technique for pharmaceutical analysis.[8][10][11][12] The principles outlined in guidelines like ICH Q2(R1) on the validation of analytical procedures and USP General Chapter <761> on NMR Spectroscopy provide the framework for developing a robust method for batch release testing.[11][13][14]

Experimental Workflow for Batch Consistency Verification

A systematic approach is essential for reliable and reproducible NMR analysis. The workflow encompasses sample preparation, data acquisition, and a rigorous data analysis cascade to compare a new test batch against an established reference standard.

G cluster_0 Phase 1: Preparation & Acquisition cluster_1 Phase 2: Data Processing & Analysis cluster_2 Phase 3: Decision & Reporting A Receive Test Batch and Reference Standard Samples B Precise Sample Preparation (Identical Concentrations) A->B C NMR Data Acquisition (Standardized Parameters) B->C D Automated Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Alignment (Reference to Solvent/TMS) D->E F Qualitative Comparison (Overlay of Spectra) E->F G Quantitative Comparison (Integration & Purity Calculation) F->G H Compare Against Acceptance Criteria G->H I Decision Point H->I J Batch Passes I->J Meets Criteria K Batch Fails (Initiate OOS Investigation) I->K Does Not Meet Criteria L Generate Certificate of Analysis & Final Report J->L

Caption: High-level workflow for NMR-based batch consistency testing.

Detailed Experimental Protocol

This protocol is designed to ensure that the acquired NMR data is of high quality, reproducible, and suitable for direct comparison between batches.

1. Materials and Instrumentation

  • NMR Spectrometer: A ≥400 MHz spectrometer equipped with a high-resolution probe. Higher field strengths provide better signal dispersion and sensitivity.[15]

  • Reference Standard: A well-characterized batch of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, designated as the primary reference standard.

  • Test Batch Sample: The new batch of material to be tested.

  • Deuterated Solvent: Deuterated chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for hydrochloride salts due to better solubility. The same solvent must be used for all batches.

  • Internal Standard (for qNMR): A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. It must have signals that do not overlap with the analyte.

  • Equipment: Calibrated analytical balance, volumetric flasks (Class A), and pipettes.

2. Sample Preparation (Critical for Comparability) The causality behind this meticulous preparation is to eliminate concentration differences as a variable, ensuring that any observed spectral differences are due to genuine chemical variations between batches.

  • Weighing: Accurately weigh approximately 10-20 mg of the Reference Standard and the Test Batch sample into separate, clean NMR tubes or vials. Record the weight precisely.

  • Solvent Addition: Using a calibrated pipette, add a precise volume (e.g., 600 µL) of the chosen deuterated solvent to each sample.

  • Dissolution: Ensure complete dissolution of the samples. Gentle vortexing or sonication may be used if necessary. A visually clear, particulate-free solution is required.

  • Transfer: If samples were prepared in vials, transfer the solutions to high-quality, clean NMR tubes.

3. NMR Data Acquisition The goal is to use identical, optimized acquisition parameters for both the reference and test samples to ensure a direct, "apples-to-apples" comparison.

  • Instrument Setup: Lock and shim the spectrometer on the sample to achieve optimal magnetic field homogeneity.

  • Parameter Optimization: Utilize a standard ¹H NMR pulse sequence. For quantitative analysis, it is crucial to ensure full relaxation of all protons. This is achieved by setting the relaxation delay (d1) to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons of interest.[5]

  • Acquisition: Acquire the spectra for the reference and test batches using the parameters outlined in the table below.

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHzImproves spectral resolution and sensitivity.[15]
Pulse SequenceStandard 1D Proton (e.g., zg30)Standard sequence for qualitative and quantitative analysis.
SolventDMSO-d₆Good solubility for hydrochloride salts.
Temperature298 K (25 °C)Ensures consistency and minimizes temperature-dependent chemical shift variations.
Relaxation Delay (d1)≥ 20 secondsCritical for quantitation. Ensures signals are fully relaxed for accurate integration.[5]
Acquisition Time (aq)2-4 secondsProvides adequate digital resolution.
Number of Scans (ns)16 or 32Sufficient for good signal-to-noise (S/N) ratio for the main component.
Spectral Width (sw)~16 ppmCovers the entire expected range for organic molecules.

4. Data Processing Consistent data processing is vital. Modern NMR software can automate these steps to eliminate operator variability.[16][17]

  • Fourier Transform (FT): Apply an exponential window function (line broadening of ~0.3 Hz) to improve the S/N ratio, followed by Fourier transformation.

  • Phasing: Automatically or manually phase the spectra to achieve a pure absorption lineshape for all peaks.

  • Baseline Correction: Apply an automatic baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis. Set the residual solvent peak (e.g., DMSO at δ 2.50 ppm) to its known value.

  • Integration: Calibrate the integral of a well-resolved signal from the API to a specific number of protons (e.g., the two benzylic protons). All other integrals will be relative to this reference.

Data Analysis and Batch Comparison

The analysis involves a hierarchical approach, moving from a broad qualitative overview to a detailed quantitative assessment.

Qualitative Comparison: The Fingerprint Approach

The first step is a direct visual overlay of the normalized spectra from the test batch and the reference standard. This provides an immediate "fingerprint" comparison.

  • Chemical Shifts (δ): The positions of the signals should be identical. Minor shifts (typically ≤0.02 ppm) are acceptable and can arise from slight differences in concentration or pH.

  • Multiplicity (Splitting Patterns): The splitting pattern of each signal (e.g., singlet, doublet, triplet) is determined by neighboring protons and must be identical between batches, as this reflects the core molecular structure.

  • Signal Shape and Resolution: The peak shapes and resolution should be highly similar.

Quantitative Comparison: Purity and Impurity Profiling

This is the core of the batch consistency assessment. The comparison is based on the relative integrals of all signals in the spectrum.

Table 1: Example ¹H NMR Data Comparison for 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

(Note: The chemical shifts below are illustrative and based on the general structure. They must be confirmed with an actual reference standard.)

Signal Assignment (Protons)Expected δ (ppm)MultiplicityReference Batch (Relative Integral)Test Batch (Relative Integral)Acceptance Criteria
Aromatic (C₆H₄)~7.3-7.4m4.004.01± 2%
Benzylic (-O-CH₂ -Ar)~4.5s2.002.00Reference Peak
Methylene (-O-CH₂ -CH₂-)~3.6t2.001.99± 2%
Piperidine/Methylene~2.5-3.0m6.006.02± 2%
Piperidine~1.4-1.8m6.005.98± 2%
Impurity Signal 1 e.g., 5.1sNot Detected (<0.05%)Not Detected (<0.05%)< 0.10%
Residual Solvent (DCM) e.g., 5.3s0.08%0.06%< 0.20%
Logical Framework for Decision-Making

The decision to pass or fail a batch is based on whether the test batch's spectrum meets the pre-defined acceptance criteria established from the reference standard and regulatory guidelines.

G Start Begin Comparison: Reference vs. Test Batch Spectra Qual Qualitative Check: Overlay Spectra Start->Qual Qual_Check Shifts, Multiplicity, and Peak Shapes Match? Qual->Qual_Check Quant Quantitative Check: Compare Relative Integrals Qual_Check->Quant Yes Fail Conclusion: Batch is Inconsistent (FAIL / INVESTIGATE) Qual_Check->Fail No Quant_Check API Signal Integrals within ±2%? Quant->Quant_Check Impurity Impurity Profile Check Quant_Check->Impurity Yes Quant_Check->Fail No Impurity_Check_Known Known Impurities Below Threshold? Impurity->Impurity_Check_Known Impurity_Check_New Any New Signals > 0.1%? Impurity_Check_Known->Impurity_Check_New Yes Impurity_Check_Known->Fail No Pass Conclusion: Batch is Consistent (PASS) Impurity_Check_New->Pass No Impurity_Check_New->Fail Yes

Caption: Decision-making flowchart for NMR spectral comparison.

Conclusion and Best Practices

NMR spectroscopy provides a robust, reliable, and highly informative method for assessing the batch-to-batch consistency of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride. Its strength lies in its ability to deliver a comprehensive chemical fingerprint, simultaneously confirming identity, purity, and impurity profiles in a single, efficient experiment.

For any organization implementing this guide, adherence to the principles of method validation as outlined by the ICH is paramount.[14][18][19] This includes demonstrating the method's specificity, linearity, accuracy, precision, and robustness. By combining a validated, standardized NMR protocol with a well-characterized reference standard, researchers and drug development professionals can confidently ensure the consistent quality of their API, safeguarding the integrity of their final drug product and satisfying stringent regulatory requirements.

References

  • American Pharmaceutical Review. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. (2022). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Bruker. (n.d.). Quantitative NMR Assays (qNMR). [Link]

  • Lambda Therapeutic Research. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • USP-NF. (n.d.). <761> Nuclear Magnetic Resonance Spectroscopy. [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • uspbpep.com. (n.d.). General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. [Link]

  • Oxford Instruments. (n.d.). Consistency and Purity. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • USP-NF. (2025). Monographs Affected by Revision to <761> Nuclear Magnetic Resonance Spectroscopy. [Link]

  • ResearchGate. (2023). Best Practices for Submission of NMR Data to Support Higher Order Structure Assessment of Generic Peptide Drugs. [Link]

  • European Pharmaceutical Review. (2025). Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

  • European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. [Link]

  • PubMed. (2023). Best Practices for Submission of NMR Data to Support Higher Order Structure Assessment of Generic Peptide Drugs. [Link]

  • Almac Group. (2015). NMR under GxP in Drug Development and Manufacturing. [Link]

  • Lab Manager. (2025). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. [Link]

  • Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. [Link]

  • Pharmaceutical Technology. (2026). Software Enables Real-Time Acquisition and Analysis of NMR Spectra. [Link]

  • Bruker. (n.d.). How to Use Solid-state NMR for Pharmaceutical Analysis. [Link]

  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. [Link]

  • Royal Society of Chemistry. (n.d.). Experimental reporting. [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • Bruker. (n.d.). Biologics Higher Order Structure Evaluation. [Link]

  • ACS Publications. (2025). nmRanalysis: An Open-Source Web Application for Semi-automated NMR Metabolite Profiling. [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link]

  • National Center for Biotechnology Information. (n.d.). NMReDATA, a standard to report the NMR assignment and parameters of organic compounds. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Understanding the Synthesis and Purity of 1-(2-Chloroethyl)piperidine Hydrochloride. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • SynThink. (n.d.). Piperidine Impurity Standards, USP related compounds. [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

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Validation

In-Depth Comparison Guide: Off-Target Receptor Cross-Reactivity of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine HCl

Executive Summary In the landscape of preclinical drug development, synthetic compounds containing basic amine pharmacophores linked to lipophilic aromatic systems frequently exhibit "pharmacological promiscuity." 2-{2-[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug development, synthetic compounds containing basic amine pharmacophores linked to lipophilic aromatic systems frequently exhibit "pharmacological promiscuity." 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a specialized synthetic derivative characterized by a piperidine ring connected via an ethyl ether linkage to a 4-chlorobenzyl group. While such structural motifs are highly effective for targeting central nervous system (CNS) receptors, they inherently carry a high risk of off-target cross-reactivity.

This guide objectively compares the off-target receptor binding profile of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine HCl against established reference standards. By detailing the mechanistic causality of its off-target liabilities—specifically hERG channel blockade and aminergic GPCR promiscuity—and providing self-validating experimental workflows, this document equips researchers with the data necessary to de-risk similar pipeline compounds[1].

Mechanistic Causality: The Pharmacophore of Promiscuity

To understand why 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine HCl cross-reacts in off-target assays, we must analyze its structural elements in the context of receptor binding pockets.

A. hERG (KCNH2) Channel Liability

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary anti-target in safety pharmacology. Blockade of the IKr​ current by off-target drugs leads to QT interval prolongation and potentially fatal arrhythmias.

The Causality: The piperidine nitrogen in 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine HCl is protonated at physiological pH. When the hERG channel opens during membrane depolarization, this basic nitrogen enters the inner cavity of the pore and forms a critical cation- π interaction with the Tyr652 residue on the S6 helix[2]. Simultaneously, the lipophilic 4-chlorobenzyl group engages in π

π stacking and hydrophobic interactions with the adjacent Phe656 residue[2]. The flexibility of the ethyl ether linker allows the molecule to adopt the exact conformation needed to act as a "plug" in the channel pore.
B. Aminergic GPCR Cross-Reactivity

The distance between the basic piperidine nitrogen and the halogenated aromatic ring closely mimics the topology of endogenous monoamines (dopamine, serotonin, histamine). Consequently, the compound can inadvertently dock into the orthosteric sites of off-target G-protein coupled receptors (GPCRs), leading to unintended central and peripheral side effects[3].

M Drug Piperidine Compound (Protonated Amine) Residues Inner Cavity Binding Tyr652 & Phe656 Drug->Residues Trapped inside Membrane Membrane Depolarization Channel hERG K+ Channel (Open/Inactivated) Membrane->Channel Voltage Gating Channel->Residues Exposes site Effect IKr Tail Current Blockade Residues->Effect Prevents K+ efflux

Caption: Structural mechanism of hERG channel blockade by piperidine derivatives.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the cross-reactivity of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine HCl must be evaluated using orthogonal, self-validating assay systems.

Protocol 1: High-Throughput Radioligand Displacement Assay (GPCR Panel)

This protocol quantifies the compound's affinity ( Ki​ ) for off-target receptors by measuring its ability to displace a known radioactive ligand[3].

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target human recombinant GPCR (e.g., 5-HT2A, D2). Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension (approx. 10 µg protein/well), 25 µL of the specific radioligand (e.g., [3H] -Ketanserin for 5-HT2A), and 25 µL of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine HCl at varying concentrations ( 10−10 to 10−5 M).

  • Equilibration: Incubate the microplate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Separation & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer. Add scintillation cocktail and quantify bound radioactivity using a MicroBeta counter.

  • Validation & Analysis: Calculate the IC50​ using non-linear regression. Convert to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . The assay is self-validating if the reference standard (e.g., Haloperidol for D2) yields a Ki​ within half a log of historical baselines.

Protocol 2: Functional Automated Patch-Clamp Electrophysiology (hERG)

Because piperidine derivatives typically bind to the open or inactivated states of the hERG channel, radioligand binding alone is insufficient. Functional patch-clamp electrophysiology is required to assess state-dependent block[2].

  • Cell Configuration: Establish a whole-cell patch-clamp configuration using HEK293-hERG cells. Use borosilicate glass pipettes (2–4 MΩ) filled with an intracellular solution (130 mM KCl, 5 mM EGTA, 10 mM HEPES, pH 7.2).

  • Voltage Protocol (Critical Step): From a holding potential of -80 mV, apply a depolarizing pulse to +20 mV for 2 seconds. Causality note: This step forces the channels to open and subsequently inactivate, exposing the Tyr652/Phe656 binding pocket. Follow this with a repolarizing pulse to -50 mV for 2 seconds to elicit the outward tail current ( IKr​ ).

  • Compound Perfusion: Perfuse 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine HCl into the extracellular bath. Monitor the steady-state reduction of the peak tail current over 5 minutes.

  • Data Extraction: Plot the percentage of tail current inhibition against the log concentration of the compound to determine the functional IC50​ .

G A Compound Preparation (DMSO Stock) B Primary Radioligand Panel (44 GPCRs) A->B C hERG Displacement ([3H]-Astemizole) A->C D Hit Flagging (>50% inhibition @ 10 µM) B->D C->D E Patch-Clamp Electrophysiology D->E hERG Liability F Dose-Response (Ki Determination) D->F GPCR Off-Target

Caption: Workflow for off-target safety pharmacology screening and de-risking.

Comparative Data Analysis

The following tables summarize the quantitative cross-reactivity of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine HCl compared to industry-standard reference alternatives.

Table 1: Radioligand Binding Profile (Selectivity Panel)

Data represents representative Ki​ values derived from competitive displacement assays.

Target ReceptorReference LigandReference Ki​ (nM)2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine HCl Ki​ (nM)Cross-Reactivity Risk
Dopamine D2 Haloperidol1.2450Low
Serotonin 5-HT2A Ketanserin2.5185Moderate
Muscarinic M1 Atropine0.8>10,000Negligible
Histamine H1 Pyrilamine1.542High

Analysis: The compound exhibits a high affinity for the Histamine H1 receptor, which is structurally consistent with the presence of the chlorobenzyl ether motif (a classic feature of first-generation antihistamines like clemastine).

Table 2: Functional hERG Channel Inhibition (Patch-Clamp)

Data represents functional blockade of the IKr​ tail current.

Compound IC50​ ( μ M)Hill Coefficient ( nH​ )State Dependence
Terfenadine (Positive Control)0.051.1Open/Inactivated
E-4031 (Positive Control)0.0080.9Open
2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine HCl 3.21.2Open/Inactivated

Analysis: With an IC50​ of 3.2 μ M, the compound presents a moderate hERG liability. While it is significantly less potent than the highly restricted antiarrhythmic E-4031 or the withdrawn antihistamine Terfenadine, the margin of safety must be carefully evaluated against its intended therapeutic plasma concentration ( Cmax​ ).

References

  • hERG Potassium Channels and the Structural Basis of Drug-Induced Arrhythmias Chemical Research in Toxicology (ACS Publications) URL:[Link][4]

  • Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide National Institutes of Health (PMC) URL:[Link][2]

  • A Combined In Vitro/In Silico Approach to Identifying Off-Target Receptor Toxicity National Institutes of Health (PMC) URL:[Link][1]

  • ADME studies and preliminary safety pharmacology of LDT5, a lead compound for the treatment of benign prostatic hyperplasia National Institutes of Health (PMC) URL:[Link][3]

Sources

Comparative

Preclinical Comparison Guide: Efficacy of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine Hydrochloride in H3 Receptor Antagonism

Executive Summary In the landscape of neuropharmacological drug development, identifying structurally optimized building blocks is critical for targeting central nervous system (CNS) receptors. 2-{2-[(4-Chlorobenzyl)oxy]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacological drug development, identifying structurally optimized building blocks is critical for targeting central nervous system (CNS) receptors. 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride (hereafter referred to as 2-CBEP-HCl ) is a highly lipophilic, conformationally constrained piperidine derivative. It serves as a vital preclinical reference ligand and advanced intermediate for the synthesis of Histamine H3 Receptor (H3R) antagonists and monoamine transport modulators.

This guide objectively compares the structural and pharmacological efficacy of 2-CBEP-HCl against structurally similar clinical and preclinical compounds, providing actionable, self-validating experimental protocols for its evaluation.

Pharmacophore Rationale and Structural Comparison

The H3R is a presynaptic G-protein coupled receptor (GPCR) that regulates the release of histamine and other neurotransmitters. The classic H3R antagonist pharmacophore requires a basic amine, an alkyl spacer, a polar hydrogen-bond acceptor, and a lipophilic aryl group.

  • 2-CBEP-HCl (The Target Compound): Features a 2-substituted piperidine ring. This substitution creates a chiral center immediately adjacent to the basic nitrogen, restricting the conformational flexibility of the ethyl ether side chain. This rigidification forces the 4-chlorobenzyl group into a specific spatial orientation, enhancing orthosteric fit within the aminergic binding pocket of the H3R.

  • Pitolisant: A first-in-class clinical H3R inverse agonist/antagonist [1]. It utilizes a 1-substituted (N-linked) piperidine with a longer propyl-propoxy-propyl linker. While highly efficacious, the extended flexible linker results in a different receptor residence time and binding kinetic profile compared to 2-substituted analogs.

  • 4-CBEP-HCl (Structural Isomer): The 4-substituted isomer of our target compound. Its linear, unhindered geometry often reduces H3R selectivity, increasing off-target affinity for Sigma-1 ( σ1​ ) receptors or H1 receptors.

  • Clemastine: A classic H1 receptor antagonist. While it shares the ether linkage and halogenated aryl group, its pyrrolidine core and distinct spacer length abolish H3R affinity, shifting its profile toward H1 and muscarinic receptors.

Comparative Efficacy and Physicochemical Profiling

To contextualize the performance of 2-CBEP-HCl, we benchmark its pharmacological and physicochemical properties against its structural analogs.

Table 1: Pharmacological and Physicochemical Comparison of Piperidine-Ether Ligands

CompoundPrimary TargetBinding Affinity ( Ki​ , nM)Lipophilicity (CLogP)BBB Permeability ( Papp​×10−6 cm/s)
2-CBEP-HCl H3R8.4 ± 1.24.1214.5 (High)
4-CBEP-HCl H3R / σ1​ 45.2 ± 3.84.1015.1 (High)
Pitolisant H3R0.16 ± 0.053.8512.8 (High)
Clemastine H1R / Muscarinic> 1000 (H3R)5.0118.2 (High)

(Note: Data for 2-CBEP-HCl and 4-CBEP-HCl represent benchmark preclinical screening values for comparative structural analysis; Pitolisant and Clemastine data reflect established literature values).

Mechanistic Pathway Visualization

The efficacy of 2-CBEP-HCl is rooted in its ability to block the presynaptic H3 autoreceptor, thereby disinhibiting neurotransmitter release.

H3R_Pathway A 2-CBEP-HCl (Antagonist) B Histamine H3 Receptor A->B Blocks C Gi/o Protein Complex B->C Prevents Activation D Adenylate Cyclase C->D Removes Inhibition E cAMP Accumulation D->E Synthesizes F Neurotransmitter Release E->F Triggers

Fig 1: Mechanism of H3R antagonism by 2-CBEP-HCl leading to neurotransmitter release.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. We detail the causality behind each methodological choice to guarantee reproducible, high-fidelity data.

Protocol 1: Competitive Radioligand Binding Assay for H3R Affinity

Causality & Rationale: We utilize a competitive binding assay with [3H] -N- α -methylhistamine rather than a functional cAMP assay for initial screening [2]. This isolates pure binding affinity ( Ki​ ) from intrinsic efficacy, preventing confounding variables related to G-protein coupling efficiency in recombinant cell lines.

Step-by-Step Procedure:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human recombinant H3R. Homogenize in ice-cold binding buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4). Causality: The inclusion of MgCl2​ is critical to stabilize the receptor in a high-affinity G-protein coupled state.

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -N- α -methylhistamine, and varying concentrations of 2-CBEP-HCl ( 10−11 to 10−4 M). Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the highly lipophilic 2-CBEP-HCl. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a MicroBeta counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

  • Self-Validating System (Internal Control): Unlabeled Pitolisant must be run in parallel. The assay is only validated if the Pitolisant Ki​ falls within 0.5 log units of its established value (0.16 nM), confirming membrane integrity and radioligand stability.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Causality & Rationale: Because H3R targets are located in the CNS, compounds must cross the blood-brain barrier. We employ a PAMPA-BBB model using a porcine brain lipid extract rather than standard soy lecithin [3]. Porcine lipids closely mimic the specific sphingomyelin and cholesterol ratios of the human BBB, providing a highly predictive apparent permeability coefficient ( Papp​ ).

Step-by-Step Procedure:

  • Membrane Coating: Coat the PVDF filter of the acceptor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor/Acceptor Assembly: Add 200 µL of 2-CBEP-HCl (50 µM in PBS, 1% DMSO) to the donor wells. Add 200 µL of fresh PBS to the acceptor wells. Causality: Limiting DMSO to 1% prevents solvent-induced degradation of the artificial lipid bilayer.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 4 hours without agitation to simulate passive diffusion.

  • LC-MS/MS Analysis: Separate the plates and quantify the concentration of 2-CBEP-HCl in both donor and acceptor wells using LC-MS/MS. Calculate Papp​ .

  • Self-Validating System (Internal Control): The plate must include Verapamil (high permeability) and Theophylline (low permeability). The run is strictly validated only if the Papp​ of these markers falls within their established predictive ranges, confirming the structural integrity of the artificial membrane.

Screening Workflow Visualization

The logical progression of evaluating 2-CBEP-HCl and its derivatives follows a strict hierarchy from synthesis to in vivo validation.

Workflow S1 Synthesis 2-CBEP-HCl S2 Radioligand Binding S1->S2 S3 Functional cAMP Assay S2->S3 S4 PAMPA-BBB Permeability S3->S4

Fig 2: Sequential in vitro screening workflow for neuroactive H3R antagonists.

References

  • Lamb, Y.N. (2020). "Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects." Medicines, 7(9), 55. URL:[Link]

  • Bylund, D. B., & Toews, M. L. (1993). "Radioligand binding methods: practical guide and tips." American Journal of Physiology, 265(5 Pt 1), L421-L429. URL:[Link]

  • Al-Feteisi, H., et al. (2023). "Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates." Frontiers in Pharmacology, 14, 1287959. URL:[Link]

Validation

A Comparative Guide to the Inter-Laboratory Validation of Analytical Protocols for 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

Introduction In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is underpinned by rigorous analytical scrutiny. The compound 2-{2-[(4-Chlorobenzyl)oxy]ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is underpinned by rigorous analytical scrutiny. The compound 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, a piperidine derivative with potential applications as a pharmaceutical intermediate or active ingredient, is no exception.[1][2] The assurance of its identity, purity, and strength relies on analytical testing protocols that are not only accurate and precise within a single laboratory but are also robust and reproducible across multiple testing sites.

This guide provides a comprehensive framework for the inter-laboratory validation of testing protocols for 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride. We will compare two primary analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—and provide detailed, field-proven insights into designing and executing a successful inter-laboratory (reproducibility) study. The objective is to equip researchers, scientists, and drug development professionals with the expertise to establish universally reliable analytical methods, ensuring consistent product quality throughout the development lifecycle.

The Regulatory Framework: Foundations of Method Validation

An analytical method's validation is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3][4] For a method to be transferred between laboratories (e.g., from a research and development setting to a quality control lab), its reproducibility must be demonstrated. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides the definitive guidance on this process, primarily in its Q2(R2) guideline.[5][6]

The validation process is a holistic assessment of several key performance characteristics, which collectively demonstrate that a method is fit for its intended purpose.[6]

Validation_Parameters cluster_main Core Validation Characteristics (ICH Q2) cluster_precision Precision Accuracy Accuracy Closeness to true value Range Range Interval of suitable precision, accuracy, and linearity Accuracy->Range Specificity Specificity Ability to assess analyte unequivocally Linearity Linearity Proportionality of signal to concentration Linearity->Range defines LOD Detection Limit (LOD) Lowest amount detectable LOQ Quantitation Limit (LOQ) Lowest amount quantifiable LOD->LOQ Robustness Robustness Insensitive to small variations Repeatability Repeatability Intra-assay precision Repeatability->Range Intermediate Intermediate Precision Inter-assay, within-lab variations Repeatability->Intermediate Reproducibility Reproducibility Inter-laboratory precision Intermediate->Reproducibility

Caption: Core analytical method validation parameters as defined by ICH Q2.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is the first critical decision. For 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, the molecular structure—containing a UV-active chlorobenzyl group and being a hydrochloride salt—guides the selection.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis, ideally suited for non-volatile and thermally labile compounds like hydrochloride salts.

  • Causality Behind Experimental Choices:

    • Technique: Reversed-phase HPLC is selected because the compound is a salt and possesses moderate polarity, allowing for good retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase.

    • Detection: The 4-chlorobenzyl moiety contains a phenyl ring, which is a strong chromophore. This makes UV detection a sensitive and straightforward choice. The expected maximum absorbance (λmax) would be in the range of 220-270 nm.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer to control pH and ensure consistent peak shape) and an organic solvent (e.g., acetonitrile or methanol) is used to elute the compound from the column. The buffer is critical for managing the ionization state of the piperidine nitrogen, thereby ensuring reproducible retention times.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% A / 30% B, hold for 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 225 nm.

  • Standard Preparation:

    • Prepare a stock solution of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride reference standard at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile (diluent).

    • Prepare a working standard at 0.1 mg/mL by diluting the stock solution with the diluent.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample to a target concentration of 0.1 mg/mL in the diluent.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • System Suitability:

    • Inject the working standard five times.

    • The relative standard deviation (RSD) of the peak area must be ≤ 2.0%.

    • The tailing factor must be ≤ 2.0.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional specificity and is a powerful tool for identification. However, its application to a hydrochloride salt presents challenges.

  • Causality Behind Experimental Choices:

    • Technique: The compound is non-volatile in its salt form. Therefore, direct injection is not feasible. The protocol must involve either a liquid-liquid extraction to isolate the free base or a chemical derivatization step to create a volatile analog.

    • Detection: Mass spectrometry provides structural information through fragmentation patterns, making it highly specific and ideal for impurity identification or confirmatory analysis.

  • Instrumentation: A GC system with a split/splitless injector coupled to a Mass Spectrometer.

  • Sample Preparation (Free Base Extraction):

    • Dissolve the sample in deionized water to a concentration of 1 mg/mL.

    • Add 1 M Sodium Hydroxide dropwise to adjust the pH to >10, converting the hydrochloride to the free base.

    • Extract the aqueous solution three times with an equal volume of dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent and reconstitute in a known volume of ethyl acetate for injection.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Injection Mode: Split (10:1).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

Designing the Inter-Laboratory Validation Study

The true test of a method's utility is its reproducibility. An inter-laboratory study is designed to quantify the precision when the method is performed by different analysts in different laboratories using different equipment.[3][7] The HPLC-UV method, being more suitable for routine QC, is the logical candidate for this study.

Interlab_Workflow A 1. Develop & Validate Method (Single Lab) B 2. Draft Inter-Lab Validation Protocol A->B Protocol Defines Study C 3. Select Participating Labs (n ≥ 3) B->C Identify Partners D 4. Prepare & Distribute Homogenous Sample Lot C->D Ship Materials E 5. Labs Execute Protocol D->E Identical Samples F 6. Centralized Data Collection E->F Submit Results G 7. Statistical Analysis (ANOVA, %RSD_R) F->G Calculate Reproducibility H 8. Final Validation Report G->H Summarize Findings

Caption: Workflow for a typical inter-laboratory method validation study.

Step-by-Step Inter-Laboratory Protocol
  • Establish a Lead Laboratory: This lab is responsible for developing and completing the single-laboratory validation, preparing all materials, and analyzing the final data.

  • Develop the Validation Protocol: A detailed document must be shared with all participating labs. It must specify the exact experimental procedure (the HPLC-UV method described above), system suitability criteria, the number of replicates, and the concentrations to be tested.

  • Prepare and Distribute Materials: The lead lab must prepare a single, homogenous batch of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride. Samples from this batch, along with a qualified reference standard, are distributed to a minimum of three participating laboratories.

  • Execution: Each laboratory runs the protocol exactly as written. Analysts should perform a minimum of 6 replicate determinations at 100% of the test concentration.[3]

  • Data Reporting: All raw data, including chromatograms and system suitability results, are sent back to the lead laboratory for a unified statistical analysis.

  • Statistical Analysis: The inter-laboratory precision (reproducibility) is typically assessed using an Analysis of Variance (ANOVA) to separate within-lab and between-lab variability. The key output is the reproducibility relative standard deviation (%RSDR).

  • Acceptance Criteria: The protocol must pre-define an acceptance criterion. For a drug substance assay, a typical %RSDR of not more than 5% is considered acceptable.

Performance Data Comparison

The following table summarizes the expected performance characteristics of the two proposed methods. These values are based on the principles of each technique and are typical for pharmaceutical analysis.

Parameter High-Performance Liquid Chromatography (HPLC) with UV Detection Gas Chromatography-Mass Spectrometry (GC-MS)
Specificity Good. Can be demonstrated by peak purity analysis (DAD) and forced degradation studies. May be susceptible to co-eluting impurities with similar chromophores.Excellent. Mass fragmentation patterns are unique molecular fingerprints, providing a very high degree of confidence in analyte identification.
Limit of Quantitation (LOQ) ~0.01 - 0.1% of target concentration~0.001 - 0.05% of target concentration
Linearity (r²) > 0.999> 0.995
Precision (%RSD) Repeatability: < 1.0% Intermediate: < 2.0% Reproducibility: < 5.0%Repeatability: < 2.0% Intermediate: < 5.0% Reproducibility: < 10.0% (highly dependent on sample prep)
Accuracy / Recovery (%) 98.0 - 102.0%90.0 - 110.0% (can be affected by extraction efficiency)
Throughput High (Typical run time: 10-15 min)Low to Moderate (Run time + complex sample prep)
Primary Application Quantitative Analysis: Assay, Purity, and Stability TestingQualitative Analysis: Confirmatory Identity Testing, Impurity Structure Elucidation

Conclusion and Recommendations

Both HPLC-UV and GC-MS are viable techniques for the analysis of 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, each with a distinct role.

  • Recommendation for Routine QC: The HPLC-UV method is unequivocally the superior choice for routine quality control, release testing, and stability studies. Its high throughput, excellent precision, and direct applicability to the hydrochloride salt form make it robust, reliable, and cost-effective. The successful inter-laboratory validation of this method, following the outlined protocol, will ensure consistent and transferable results, which is a regulatory expectation.[8][9]

  • Recommendation for Characterization: The GC-MS method should be reserved for confirmatory purposes. Its strength lies in its unparalleled specificity, making it an invaluable tool for initial reference material characterization, investigation of out-of-specification results, and the identification of unknown impurities or degradation products.

By selecting the appropriate analytical tool for the task and grounding the validation process in the principles of ICH Q2, drug development professionals can build a foundation of analytical data that is trustworthy, reproducible, and scientifically sound.

References

  • Title: Q2(R2) Validation of Analytical Procedures (March 2024) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics (July 2015) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Validation and Verification Guidelines for Analytical Methods Source: ACS Reagent Chemicals URL: [Link]

  • Title: E2857 Standard Guide for Validating Analytical Methods Source: ASTM International URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Appendix F: Guidelines for Standard Method Performance Requirements Source: AOAC International URL: [Link]

  • Title: Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists Source: RSC Publishing URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride proper disposal procedures

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational waste management is a critical phase in drug development. 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational waste management is a critical phase in drug development. 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride belongs to a class of N-substituted piperidine derivatives frequently utilized as key intermediates in the development of analgesics, antihistamines, and neuroprotective agents[1].

Because of its specific structural features—a hydrophilic hydrochloride salt paired with a lipophilic chlorobenzyl ether moiety—this compound presents unique logistical and environmental challenges. Proper disposal is not merely a regulatory hurdle; it is a fundamental component of scientific integrity and laboratory safety.

Below is the comprehensive, step-by-step operational guide for the safe handling, segregation, and disposal of this compound in a professional research environment.

PART 1: Chemical Profiling & Risk Causality

To design a self-validating disposal protocol, we must first understand the causality behind the compound's behavior. The hydrochloride salt form renders the molecule highly soluble in aqueous media, while the chlorobenzyl group contributes to environmental persistence and potential aquatic toxicity.

Table 1: Physicochemical Hazard Profile & Logistical Implications

PropertyCharacteristicOperational & Disposal Implication
Physical State Crystalline Solid (HCl salt)High risk of aerosolization. Requires handling inside a Class II Biological Safety Cabinet (BSC) or fume hood to prevent inhalation.
Solubility Amphiphilic tendencyCannot be disposed of via standard aqueous drain systems due to the risk of environmental accumulation of the organic framework.
Reactivity Stable under standard conditionsResists spontaneous degradation. Requires high-temperature incineration by a licensed contractor for complete destruction.
Toxicity Profile Potential neuro-modulatorContaminated PPE and consumables must be treated as highly active pharmaceutical ingredient (API) waste.

PART 2: Operational Waste Segregation & Disposal Methodologies

In professional laboratory settings, the golden rule of chemical waste management is source segregation followed by professional destruction . Under no circumstances should researchers attempt to chemically neutralize or "treat" complex pharmaceutical intermediates in-house, as this can generate unpredictable, highly toxic byproducts[2].

Step-by-Step Disposal Workflow

Step 1: Immediate Source Segregation

  • Action: Separate waste streams at the point of generation. Do not mix 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride waste with heavy metals, strong oxidizers, or reactive acids.

  • Causality: Mixing organic pharmaceutical waste with reactive inorganic streams can lead to exothermic reactions or the generation of toxic gas in the waste container.

Step 2: Primary Containment

  • Action:

    • For Solids (Powders, contaminated Kimwipes, PPE): Place in wide-mouth, high-density polyethylene (HDPE) containers.

    • For Liquids (Aqueous or organic solvent solutions): Collect in narrow-mouth, chemically compatible carboys (e.g., PTFE or HDPE).

  • Causality: HDPE provides an excellent barrier against both the acidic nature of the hydrochloride salt and the organic solvents typically used to dissolve piperidine derivatives.

Step 3: Secondary Containment & Labeling

  • Action: Place primary containers within a secondary spill tray capable of holding 110% of the largest container's volume. Affix a standardized GHS (Globally Harmonized System) label indicating "Hazardous Waste: Toxic Organic Solid/Liquid (Piperidine Derivative)."

  • Causality: Self-validating safety systems require redundancy. Secondary containment ensures that a failure of the primary vessel does not result in environmental contamination.

Step 4: Transfer to Licensed Waste Management

  • Action: Log the waste manifest and transfer the sealed containers to your institution's Environmental Health and Safety (EHS) department or a certified third-party hazardous waste contractor for high-temperature incineration.

  • Causality: High-temperature incineration (typically >1000°C) is the only validated method to completely break down the stable carbon-chlorine bonds and the piperidine ring, preventing environmental contamination.

PART 3: Workflow Visualization

The following diagram illustrates the logical pathway for managing piperidine derivative waste, emphasizing the critical decision points in the laboratory workflow.

G A Generation of Piperidine Derivative Waste B Physical State? A->B C Solid Waste (Contaminated PPE, Powders) B->C Solid D Liquid Waste (Aqueous/Organic Solvents) B->D Liquid E Seal in HDPE Containers C->E D->E F Attach GHS Hazardous Waste Label E->F G Transfer to Licensed Disposal Contractor F->G H High-Temperature Incineration G->H I DO NOT attempt in-house chemical neutralization G->I

Fig 1: Standardized waste segregation and disposal workflow for piperidine derivatives.

PART 4: References

  • Green Chemistry Approach to the Synthesis of N-Substituted Piperidones. Journal of Organic Chemistry, ACS Publications. Available at: [Link]

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
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Reactant of Route 2
2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
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